molecular formula C6H15O15P3 B12846830 D-myo-Inositol 3,4,5-triphosphate

D-myo-Inositol 3,4,5-triphosphate

Cat. No.: B12846830
M. Wt: 420.10 g/mol
InChI Key: GKDKOMAJZATYAY-WWHKVMGRSA-N
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Description

D-myo-Inositol 3,4,5-triphosphate is a useful research compound. Its molecular formula is C6H15O15P3 and its molecular weight is 420.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15O15P3

Molecular Weight

420.10 g/mol

IUPAC Name

[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m1/s1

InChI Key

GKDKOMAJZATYAY-WWHKVMGRSA-N

Isomeric SMILES

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Role of D-myo-Inositol 3,4,5-triphosphate in PI3K pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of D-myo-Inositol 3,4,5-triphosphate in the PI3K Pathway

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this cascade is a hallmark of numerous human diseases, most notably cancer and metabolic disorders like diabetes.[3][4] At the heart of this pathway lies the lipid second messenger, this compound, more commonly known as Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3 or PIP3). This guide provides a detailed examination of the synthesis, function, and regulation of PtdIns(3,4,5)P3, its pivotal role in recruiting and activating downstream effectors, and the methodologies employed to study its dynamics. We further explore the therapeutic implications of targeting this critical signaling node, offering insights for professionals engaged in basic research and drug development.

The Genesis of a Master Second Messenger: PtdIns(3,4,5)P3 Synthesis

The PI3K pathway is initiated by a wide array of extracellular stimuli, including growth factors and hormones, which activate cell surface receptors like Receptor Tyrosine Kinases (RTKs) or G-protein coupled receptors (GPCRs).[5][6] This activation event recruits Class I PI3Ks to the inner leaflet of the plasma membrane.[1]

Class I PI3Ks are heterodimeric enzymes that, once activated, perform a critical phosphorylation event: they catalyze the addition of a phosphate group to the 3'-hydroxyl position of the inositol ring of Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2 or PIP2).[6][7][8] This conversion of PIP2 into PtdIns(3,4,5)P3 (PIP3) is the central, receptor-regulated event in the pathway.[8][9] In unstimulated cells, the concentration of PIP3 is extremely low, ensuring that its stimulus-dependent production generates a robust, high-fidelity signal.

PI3K_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Binding & Dimerization PI3K PI3K RTK->PI3K 2. Recruitment & Activation PIP3 PIP3 (PtdIns(3,4,5)P3) PI3K->PIP3 3. Phosphorylation PIP2 PIP2 (PtdIns(4,5)P2) PI3K_inactive PI3K (Inactive)

Caption: Activation of PI3K at the plasma membrane.

Mechanism of Action: PIP3 as a Membrane-Bound Docking Site

The primary function of PtdIns(3,4,5)P3 is to act as a localized second messenger that recruits cytosolic proteins to the plasma membrane.[6] This recruitment is mediated by a specific protein module known as the Pleckstrin Homology (PH) domain, a conserved structural fold found in hundreds of mammalian proteins.[3][10]

A subset of these PH domains exhibits high affinity and specificity for PtdIns(3,4,5)P3.[6][10] The binding of a PH domain to PIP3 anchors its parent protein to the membrane, leading to several potential outcomes:

  • Co-localization: It brings enzymes and their substrates into close proximity.

  • Conformational Change: It can induce allosteric changes that relieve autoinhibition and activate the protein.[11]

  • Subsequent Modification: It positions the protein for phosphorylation or other modifications by membrane-associated enzymes.

This mechanism allows for the rapid and spatially confined propagation of the signal initiated at the cell surface.[10]

Key Downstream Effectors: The Akt and PDK1 Axis

Among the numerous PH domain-containing proteins, the serine/threonine kinase Akt (also known as Protein Kinase B, PKB) and its activating kinase, 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1), are the most critical and well-characterized effectors of PtdIns(3,4,5)P3.[12]

Full Activation of Akt requires a two-step phosphorylation process orchestrated by PIP3:

  • Membrane Recruitment: Following PIP3 production, both Akt and PDK1 are independently recruited from the cytosol to the plasma membrane through the binding of their respective PH domains to PIP3.[13][14][15] This co-localization is the essential first step for Akt activation.

  • Phosphorylation by PDK1: Once at the membrane, PDK1, which is a constitutively active kinase, phosphorylates Akt at a key residue within its activation loop (Threonine 308 in Akt1).[6][9] This partial activation is a direct consequence of PIP3-mediated recruitment.

  • Phosphorylation by mTORC2: For maximal activity, Akt requires a second phosphorylation event at a C-terminal hydrophobic motif (Serine 473 in Akt1).[13] This is carried out by the mTOR Complex 2 (mTORC2), which is also activated in a PIP3-dependent manner.[16]

Activated Akt then detaches from the membrane and moves to the cytoplasm and nucleus, where it phosphorylates over 100 substrates, thereby regulating a vast array of cellular processes including survival, growth, and glucose metabolism.[9][15]

Akt_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP3 PIP3 Akt_inactive Akt (Inactive) PIP3->Akt_inactive 1. Recruitment via PH Domain PDK1 PDK1 PIP3->PDK1 1. Recruitment via PH Domain Akt_active Akt (Fully Active) PDK1->Akt_inactive 2. Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt_inactive 3. Phosphorylation (Ser473) Downstream Downstream Substrates (e.g., GSK3, FOXO) Akt_active->Downstream 4. Phosphorylation

Caption: PtdIns(3,4,5)P3-dependent activation of Akt.

Signal Termination: The Critical Role of Phosphatases

The potency of PtdIns(3,4,5)P3 signaling necessitates tight negative regulation. Signal termination is achieved by lipid phosphatases that dephosphorylate PIP3, reducing its concentration at the membrane and releasing the downstream effectors.[17]

Two key phosphatases are responsible for this regulation:

PhosphataseActionProductSignificance
PTEN Removes the 3-position phosphatePtdIns(4,5)P2A major tumor suppressor; its loss leads to constitutive PI3K pathway activation.[7][15][18]
SHIP Removes the 5-position phosphatePtdIns(3,4)P2Generates a distinct second messenger, PtdIns(3,4)P2, which also has signaling roles.[13][14][17]

The balance between PI3K and these phosphatases, particularly PTEN, dictates the amplitude and duration of the signal and is frequently disrupted in cancer, leading to uncontrolled cell growth and survival.[19][20]

Experimental Methodologies for PtdIns(3,4,5)P3 Analysis

Accurately quantifying the low cellular abundance and transient nature of PtdIns(3,4,5)P3 is a significant technical challenge.[3] Several methods have been developed, each with distinct advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Radiolabeling & HPLC Cells are labeled with [³²P]phosphate or [³H]myo-inositol, lipids are extracted, deacylated, and separated by HPLC.[3][21]Quantitative, considered the "gold standard" for relative changes.Requires radioisotopes, is low-throughput, and time-consuming.[22]
Protein-Lipid Overlay Assay Cellular lipid extracts are spotted onto a nitrocellulose membrane, which is then probed with a recombinant PIP3-binding PH domain (e.g., from GRP1) fused to a detectable tag (e.g., GST or His).[3][21]Non-radioactive, relatively simple and fast.[3]Semi-quantitative, may have specificity issues.
Mass Spectrometry (LC-MS) Lipids are extracted, often derivatized (e.g., by methylation) to stabilize the phosphates, and then separated and quantified by HPLC coupled to mass spectrometry.[22]Absolute quantification, high specificity, can resolve different fatty-acyl species.[22]Requires specialized equipment and expertise, can be lower throughput.
Protocol: Quantification of PtdIns(3,4,5)P3 by Protein-Lipid Overlay

This protocol provides a generalized workflow. The causality behind the choices is to provide a robust, semi-quantitative, and non-radioactive method for detecting changes in PIP3 levels.

  • Cell Culture & Stimulation:

    • Culture cells to ~80-90% confluency. Serum-starve cells overnight to reduce basal PI3K activity.

    • Causality: Serum-starvation synchronizes the cells and establishes a low baseline, maximizing the signal-to-noise ratio upon stimulation.

    • Stimulate cells with the desired agonist (e.g., growth factor) for various time points (e.g., 0, 1, 5, 15 minutes). Include a negative control pre-treated with a PI3K inhibitor (e.g., Wortmannin or LY294002).

    • Causality: The time course reveals the dynamics of PIP3 production. The inhibitor-treated sample serves as a self-validating control, confirming that the detected signal is PI3K-dependent.

  • Lipid Extraction:

    • Aspirate media and immediately stop the reaction by adding ice-cold acid (e.g., 1M HCl) followed by a chloroform/methanol mixture.[22]

    • Causality: The acidic quench and solvent mixture rapidly denatures cellular enzymes (kinases and phosphatases) and extracts the lipids into an organic phase.

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Membrane Spotting:

    • Carefully spot a small, defined volume (e.g., 2 µL) of the lipid extract onto a nitrocellulose or PVDF membrane. Allow the spot to dry completely.

    • Also spot known quantities of a PIP3 standard to create a standard curve.

  • Probing and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 3% fatty-acid-free BSA in TBST) to prevent non-specific binding.

    • Incubate the membrane with a solution containing a recombinant GST-tagged PH domain of GRP1.

    • Causality: The GRP1 PH domain is highly specific for PIP3, acting as the primary detection reagent.

    • Wash the membrane thoroughly to remove unbound probe.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) that targets the GST tag.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification:

    • Measure the density of the spots using image analysis software.

    • Normalize the signal from stimulated cells to the unstimulated control and compare it to the standard curve to estimate the relative change in PIP3 levels.

Caption: Workflow for PtdIns(3,4,5)P3 quantification.

Therapeutic Targeting of the PI3K Pathway

The frequent hyperactivation of the PI3K pathway in cancer has made it a prime target for pharmacological intervention.[5][19][23] The central role of PtdIns(3,4,5)P3 means that inhibiting its production is a direct strategy to shut down the oncogenic signaling cascade. A multitude of inhibitors have been developed, broadly categorized as follows:

Inhibitor ClassTarget(s)Example(s)Rationale & Insights
Pan-PI3K Inhibitors All four Class I PI3K isoforms (α, β, δ, γ)[5]Copanlisib[24]Broadly suppress PI3K signaling. May be effective in tumors with heterogeneous alterations but can have higher toxicity due to on-target effects in normal tissues.[5]
Isoform-Specific Inhibitors A single PI3K isoform (e.g., p110α)Alpelisib (p110α-specific)[20], Idelalisib (p110δ-specific)[25]Designed to target the specific isoform driving the cancer (e.g., p110α in PIK3CA-mutated breast cancer) to improve the therapeutic window and reduce side effects.[26][27]
Dual PI3K/mTOR Inhibitors Both PI3K and mTOR kinasesDactolisib[28]Aims to achieve a more complete vertical blockade of the pathway by hitting two key nodes simultaneously, potentially overcoming some resistance mechanisms.[27]

The development of these inhibitors represents a paradigm of targeted therapy. However, challenges such as intrinsic and acquired resistance, often through feedback loops or activation of parallel pathways, remain significant hurdles in the clinic.[2][26] A deep understanding of the central role of PtdIns(3,4,5)P3 is therefore essential for designing next-generation inhibitors and rational combination therapies.

Conclusion

This compound is not merely an intermediate but the central hub of the PI3K signaling network. Its stimulus-dependent synthesis at the plasma membrane creates a critical docking platform that translates extracellular signals into a cascade of intracellular events, most notably the activation of the Akt kinase. The tight regulation of PIP3 levels by PI3K and phosphatases like PTEN is fundamental to cellular homeostasis, and its disruption is a key driver of oncogenesis. For researchers and drug developers, a thorough understanding of PIP3's biochemistry, its downstream effectors, and the methods to measure its flux is indispensable for dissecting this vital pathway and exploiting its therapeutic potential.

References

  • Targeting the PI3K signaling pathway in cancer - PMC - NIH.
  • Endomembrane PtdIns(3,4,5)
  • Full article: Targeting the PI3K Pathway for Cancer Therapy. Taylor & Francis Online.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
  • Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC.
  • PI3K-PKB/Akt Pathway - PMC - NIH.
  • Regulation of PtdIns(3,4,5) P 3 /Akt signalling by inositol polyphosphate 5-phosphatases. Biochemical Society Transactions.
  • Regulation of PtdIns(3,4,5)P3/Akt signalling by inositol polyphosphate 5-phosphatases - Research profile. Monash University.
  • Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC.
  • PI3K-AKT Signaling Pathway - Creative Diagnostics.
  • Regulation of PtdIns(3,4,5)P3/Akt signalling by inositol polyphosphate 5-phosphatases - PubMed.
  • PDK1 controls upstream PI3K expression and PIP3 generation - PubMed.
  • Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry.
  • PI3K-Akt signaling p
  • PI3K inhibitors: review and new strategies - RSC Publishing. Royal Society of Chemistry.
  • PDK1 contributes to polarization of signaling downstream to PI3K during... - ResearchGate.
  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management - ResearchGate.
  • Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs | Oncotarget. Oncotarget.
  • PI3K/AKT/mTOR p
  • What are PDK1 inhibitors and how do they work? - Patsnap Synapse.
  • The PI3K/AKT/mTOR Pathway as a Therapeutic Target in Endometrial Cancer. Clinical Cancer Research.
  • PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC.
  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - MDPI. MDPI.
  • Quantitative measurement of phosphatidylinositol 3,4,5-trisphosphate - PubMed.
  • Role of phosphatidylinositol 3,4,5-trisphosphate in cell signaling - PubMed.
  • Phosphoinositide 3-kinase inhibitor - Wikipedia. Wikipedia.
  • The PI3K-PDK1 connection: more than just a road to PKB - PMC.
  • Akt/PKB signaling p
  • PI(3,4,5)P3 recruits PH domain-containing proteins to the plasma... - ResearchGate.
  • Regulation of PtdIns(3,4,5)
  • PI3K Signaling in Cancer: Beyond AKT - PMC.
  • Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothioate - PMC.
  • The SIN1-PH Domain Connects mTORC2 to PI3K | Cancer Discovery - AACR Journals.
  • Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC.
  • Identification and analysis of PH domain-containing targets of phosphatidylinositol 3-kinase using a novel in vivo assay in yeast - PMC.
  • Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry | Journal of Proteome Research - ACS Publications.
  • Platelet-derived growth factor stimulates synthesis of PtdIns(3,4,5)P3 by activating a PtdIns(4,5)P2 3-OH kinase - PubMed.
  • An example of measuring changes in the levels of C38:4-PtdInsP3 during... - ResearchGate.
  • Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narr

Sources

Technical Guide: D-myo-Inositol 1,4,5-triphosphate (Ins(1,4,5)P₃)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific chemical entity defined by CAS 141611-10-1 , which corresponds to D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) , the canonical calcium-mobilizing second messenger.[1]

Editorial Note on Isomer Specificity: While the topic request specified "3,4,5-triphosphate," the CAS number provided (141611-10-1) is the unique chemical identifier for the 1,4,5-isomer .[1] The 3,4,5-isomer (a headgroup mimic of PIP₃) is a distinct positional isomer with different biological targets (PH domains vs. IP₃ Receptors).[1] To ensure scientific integrity and safety, this guide focuses on the molecule defined by the CAS number, while explicitly contrasting it with the 3,4,5-isomer in the "Mechanistic Significance" section.

CAS Number: 141611-10-1 Chemical Identity: D-myo-Inositol 1,4,5-trisphosphate, trisodium salt[1][2][3][4]

Part 1: Chemical & Physical Passport[1][5]

This section consolidates the physicochemical properties required for analytical verification and experimental preparation. Unlike generic reagents, Ins(1,4,5)P₃ is a biologically active signaling metabolite requiring precise handling to prevent degradation or isomerization.[1]

Molecular Specifications
PropertySpecificationTechnical Insight
IUPAC Name D-myo-Inositol 1,4,5-tris(dihydrogen phosphate)The "D" configuration is critical; L-isomers are biologically inactive at the IP₃ receptor.[1]
Formula C₆H₁₂O₁₅P₃[1][4][5][6][7] · 3NaSupplied as a trisodium salt to ensure water solubility and neutral pH upon reconstitution.[1]
Molecular Weight 486.0 g/mol (Salt) / 420.1 g/mol (Free Acid)Use the salt weight for molarity calculations.[1]
Solubility Water: >50 mg/mLHighly hydrophilic.[1] Insoluble in ethanol or DMSO.[1]
Stability Hygroscopic; Acid-labilePhosphate migration occurs at acidic pH (< 5.0).[1] Store lyophilized at -20°C.
Isomer Disambiguation (Critical)

Researchers often confuse Ins(1,4,5)P₃ with its positional isomers.[1] The biological activity is strictly determined by the phosphate position on the inositol ring.[1]

  • Ins(1,4,5)P₃ (CAS 141611-10-1): The "Calcium Signal."[1] Binds IP₃ Receptors (IP₃R) on the ER.[1][8] Generated by PLC hydrolysis of PIP₂.[1][4]

  • Ins(3,4,5)P₃: The "Akt Signal."[1][9] Mimics the headgroup of PIP₃.[1] Binds Pleckstrin Homology (PH) domains (e.g., Akt/PKB, Btk).[1][9] Note: This isomer is often used to competitively inhibit PH-domain membrane translocation.

Part 2: Mechanistic Significance & Signaling Architecture[1]

The Canonical Signal Transduction Pathway

Ins(1,4,5)P₃ acts as a soluble second messenger connecting membrane receptor activation (GPCRs or RTKs) to intracellular calcium release.[1] It functions by binding to the IP₃ Receptor (IP₃R), a ligand-gated Ca²⁺ channel on the Endoplasmic Reticulum (ER).[1][8]

Key Mechanistic Features:

  • Generation: Phospholipase C (PLC) cleaves PtdIns(4,5)P₂ into soluble Ins(1,4,5)P₃ and membrane-bound Diacylglycerol (DAG).[1][3]

  • Action: Ins(1,4,5)P₃ diffuses rapidly through the cytosol to bind IP₃R tetramers.[1]

  • Termination: Signal is terminated by:

    • 5-Phosphatase: Dephosphorylates C5 to form Ins(1,4)P₂ (Inactive).[1]

    • 3-Kinase: Phosphorylates C3 to form Ins(1,3,4,5)P₄ (Modulates Ca²⁺ entry).[1]

Pathway Visualization

The following diagram illustrates the generation and action of Ins(1,4,5)P₃, highlighting the divergence from the PIP₃/Akt pathway.

IP3_Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PtdIns(4,5)P2 (Membrane) PLC->PIP2 Hydrolyzes IP3 Ins(1,4,5)P3 (CAS 141611-10-1) PIP2->IP3 Soluble Headgroup DAG Diacylglycerol (DAG) PIP2->DAG Membrane Anchor IP3R IP3 Receptor (ER Membrane) IP3->IP3R Ligand Binding (Kd ~20-100 nM) IP2 Ins(1,4)P2 (Inactive) IP3->IP2 5-Phosphatase IP4 Ins(1,3,4,5)P4 IP3->IP4 3-Kinase Ca Ca2+ Release (Cytosol) IP3R->Ca Channel Opening

Caption: The canonical PLC-IP3-Ca2+ pathway.[1] Ins(1,4,5)P3 links membrane hydrolysis to ER calcium release.[1]

Part 3: Experimental Applications & Protocols

Protocol A: Competitive Binding Assay (IP₃ Receptor)

This protocol validates the binding affinity of CAS 141611-10-1 against a radiolabeled standard ([³H]-IP₃) using ER microsomes.[1] This is the gold standard for verifying ligand quality.

Objective: Determine IC₅₀ of unlabeled Ins(1,4,5)P₃ displacing [³H]-IP₃.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 8.3), 1 mM EDTA, 1 mM DTT. Note: Alkaline pH prevents metabolic degradation during assay.

  • Ligand: [³H]-Ins(1,4,5)P₃ (Specific Activity ~20 Ci/mmol).[1]

  • Receptor Source: Rat Cerebellum Microsomes (High IP₃R density).[1]

  • Competitor: Ins(1,4,5)P₃ (CAS 141611-10-1), serial dilutions (1 nM – 10 µM).[1]

Workflow:

  • Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL protein in Buffer.

  • Incubation: In 1.5 mL tubes, mix:

    • 50 µL Microsomes

    • 50 µL [³H]-IP₃ (Final conc. 1 nM)

    • 50 µL Unlabeled Ins(1,4,5)P₃ (Variable conc.)

  • Equilibrium: Incubate at 4°C for 15 minutes . Critical: Do not incubate at 37°C; endogenous phosphatases will degrade the ligand despite EDTA.[1]

  • Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Quantification: Aspirate supernatant. Solubilize pellet in scintillation fluid. Measure CPM.

  • Analysis: Plot % Bound vs. Log[Competitor]. Typical IC₅₀ should be 20–40 nM .[1]

Protocol B: Functional Calcium Release (Permeabilized Cells)

To prove biological activity (agonist function) rather than just binding, use permeabilized cells.[1]

Workflow Visualization:

Ca_Flux_Protocol Step1 Cell Permeabilization (Saponin/Digitonin) Step2 Load Ca2+ Indicator (Fluo-4 Free Acid) Step1->Step2 Step3 Add ATP + Mg2+ (Load ER Stores) Step2->Step3 Step4 Inject Ins(1,4,5)P3 (CAS 141611-10-1) Step3->Step4 Step5 Measure Fluorescence (Ex 488nm / Em 520nm) Step4->Step5

Caption: Functional assay workflow. Permeabilization allows the polar Ins(1,4,5)P3 to access intracellular IP3Rs.[1]

Part 4: Handling, Storage, and Stability[1]

Ins(1,4,5)P₃ is an expensive and sensitive reagent.[1] Improper handling leads to rapid hydrolysis of the phosphate groups, rendering it inactive (Ins(1,4)P₂ does not release calcium).[1]

Storage Architecture[1]
  • Lyophilized Powder: Store at -20°C . Stable for >1 year. Desiccate heavily; the sodium salt is extremely hygroscopic.[1]

  • Stock Solution (10 mM): Reconstitute in nuclease-free water .

    • Do not use phosphate buffers (competes with binding).[1]

    • Do not use acidic buffers (hydrolysis risk).[1]

    • Aliquot into single-use vials (e.g., 10 µL). Flash freeze in liquid nitrogen.

    • Freeze/Thaw Cycles: Maximum 2. Significant degradation occurs after 3 cycles.[1]

Quality Control (Self-Validation)

Before running critical experiments, validate the integrity of the stock:

  • TLC Method: PEI-Cellulose plates. Solvent: 1 M LiCl.

    • Ins(1,4,5)P₃ migrates differently than inorganic phosphate (Pi) or Ins(1,4)P₂.[1]

    • Stain with Wade Reagent (FeCl₃ + Sulfosalicylic acid).[1] IP₃ appears as a white spot on a violet background.[1]

Part 5: References

  • Streb, H., Irvine, R.F., Berridge, M.J., & Schulz, I. (1983).[1] Release of Ca2+ from a nonmitochondrial intracellular store in pancreatic acinar cells by inositol-1,4,5-trisphosphate.[1][4][7] Nature, 306, 67–69.[1][4][7] Link[1]

  • Foskett, J.K., et al. (2007).[1] Inositol trisphosphate receptor Ca2+ release channels.[1][4][7] Physiological Reviews, 87(2), 593-658.[1] Link[1]

  • Cayman Chemical. (2024).[1] D-myo-Inositol-1,4,5-triphosphate (sodium salt) Product Information. Link

  • Sigma-Aldrich. (2024).[1] D-myo-Inositol 1,4,5-tris-phosphate trisodium salt CAS 141611-10-1.[1][3][4][5][6] Link[1]

  • Lemmon, M.A. (2003).[1] Phosphoinositide recognition domains. Traffic, 4(4), 201-213.[1] (Cited for PH domain distinction).[1][9][10][11][12] Link[1]

Sources

The Metabolic Fate of Inositol 3,4,5-trisphosphate: A Technical Guide to Signal Termination and Diversification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate of Inositol 1,4,5-trisphosphate (IP


), focusing on its bifurcation into recycling or higher-order phosphorylation pathways.

Executive Summary

Inositol 1,4,5-trisphosphate (IP


) is not merely a terminal effector of calcium release; it is a transient metabolic hub. For drug development professionals and systems biologists, understanding the metabolic bifurcation  of IP

—between rapid dephosphorylation (signal silencing) and kinase-mediated phosphorylation (signal diversification)—is critical. This guide dissects the enzymatic kinetics governing this switch, the methodology for quantifying metabolic flux, and the therapeutic utility of targeting these pathways.

The Canonical Genesis: PLC-Mediated Hydrolysis

Before analyzing degradation, we must establish the baseline production. Upon G-protein coupled receptor (GPCR) or Receptor Tyrosine Kinase (RTK) activation, Phospholipase C (PLC) hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP


).
  • Reaction:

    
    
    
  • Stoichiometry: 1:1 generation of soluble IP

    
     (cytosolic) and Diacylglycerol (membrane-bound).
    
  • Key Insight: The cellular concentration of IP

    
     rests at 
    
    
    
    basally but can spike to
    
    
    upon stimulation. This concentration jump triggers the "Metabolic Switch" described below.

The Metabolic Bifurcation: Kinase vs. Phosphatase

Once generated, IP


 faces two mutually exclusive fates.[1][2] The "decision" is governed strictly by the kinetic properties (

and

) of two competing enzyme families.
Route A: The Signal Terminator (5-Phosphatase)

The Type I Inositol Polyphosphate 5-phosphatase (INPP5 family, including OCRL and SHIP) removes the phosphate from the 5-position.

  • Product: Inositol 1,4-bisphosphate (IP

    
    ).[3][4]
    
  • Physiological Role: Rapid signal termination. IP

    
     does not bind the IP
    
    
    
    receptor (IP
    
    
    R).
  • Kinetic Profile: High

    
     (
    
    
    
    ).
    • Implication: This enzyme acts as a "bulk cleaner," operating most efficiently only when IP

      
       levels are dangerously high, preventing excitotoxicity.
      
Route B: The Signal Diversifier (IP 3-Kinase)

The Inositol-trisphosphate 3-kinase (ITPKA/B/C) adds a phosphate to the 3-position.

  • Product: Inositol 1,3,4,5-tetrakisphosphate (IP

    
    ).[1][2][3][5][6][7][8][9][10]
    
  • Physiological Role: Signal complexity. IP

    
     can regulate calcium entry or serve as a precursor for highly phosphorylated inositols (IP
    
    
    
    , IP
    
    
    , IP
    
    
    ).[7]
  • Kinetic Profile: Low

    
     (
    
    
    
    ).
    • Implication: This enzyme is active at basal/low stimulation levels. It is a high-affinity "sensor" that diverts IP

      
       toward anabolic pathways before it can be degraded.
      
Table 1: Kinetic Comparison of Metabolic Enzymes
ParameterIP

3-Kinase (ITPK)
5-Phosphatase (INPP5)
Primary Action Phosphorylation (C3)Dephosphorylation (C5)
Product Ins(1,3,4,5)P

Ins(1,4)P

Affinity (

)
High (

)
Low (

)
Role Signal Diversification / AnabolismSignal Termination / Catabolism
Regulation Ca

/Calmodulin (Feed-forward)
Constitutive / Lipid-associated
Visualization: The Metabolic Map

The following diagram illustrates the bifurcation and the lithium-sensitive recycling loop.

IP3_Metabolism PIP2 PIP2 IP3 IP3 (Ins 1,4,5-P3) PIP2->IP3 PLC (Hydrolysis) IP4 IP4 (Ins 1,3,4,5-P4) IP3->IP4 IP3-3-Kinase (High Affinity) IP2 IP2 (Ins 1,4-P2) IP3->IP2 5-Phosphatase (Low Affinity) IP1 IP1 (Ins 4-P1) IP2->IP1 Polyphosphate 1-Phosphatase Inositol Myo-Inositol IP1->Inositol IMPase (Lithium Target) Inositol->PIP2 PI Synthase (Recycling)

Figure 1: The metabolic bifurcation of IP


.[2] Note the Lithium-sensitive step at IMPase (Inositol Monophosphatase).

The Recycling Loop & Lithium Sensitivity

The degradation pathway (Route B) is not a waste disposal system; it is a recycling plant essential for maintaining the PIP


 pool.
  • Step 1: IP

    
    
    
    
    
    IP
    
    
    (via 5-phosphatase).[4]
  • Step 2: IP

    
    
    
    
    
    IP
    
    
    (via Inositol polyphosphate 1-phosphatase).
  • Step 3: IP

    
    
    
    
    
    Inositol (via IMPase ).[11]

Therapeutic Insight: Lithium (Li


) uncompetitively inhibits IMPase. In hyperactive neurons (e.g., Bipolar Disorder), rapid firing depletes PIP

. By blocking IMPase, Lithium prevents the recycling of Inositol, effectively "starving" the neuron of the precursor needed to resynthesize PIP

and generate subsequent IP

spikes. This is the Inositol Depletion Hypothesis .

Technical Quantification: Measuring Metabolic Flux

Accurate measurement of IP


 is notoriously difficult due to its rapid turnover (

seconds).
Comparative Methodologies
MethodologyPrincipleProsCons
Radiometric Binding Competition with [

H]-IP

for IP

R binding sites.
High sensitivity; Direct measurement.Radioactive waste; Low throughput.
HTRF (IP-One) Measures IP

accumulation (with LiCl block) as a stable proxy.
High throughput; Homogeneous (no wash); Stable signal.Indirect (measures accumulation, not transient IP

).
FRET Biosensors Genetically encoded sensors (e.g., LIBRA) change conformation upon IP

binding.
Spatiotemporal resolution; Single-cell live imaging.Requires transfection; Low dynamic range; Difficult to calibrate.
Protocol: HTRF IP-One Assay (Industry Standard)

This protocol is preferred for High-Throughput Screening (HTS) of GPCR antagonists.

Principle: Lithium Chloride (LiCl) is added to block IMPase. This causes IP


 (the breakdown product of IP

) to accumulate.[12] An antibody against IP

(labeled with Cryptate) and an IP

-d2 conjugate compete for binding. High cellular IP

leads to low FRET signal (inverse relationship).

Workflow:

  • Cell Seeding: Plate cells (e.g., CHO-M1) in a 384-well low-volume white plate (10,000 cells/well).

  • Stimulation Buffer: Prepare buffer containing agonist + 50 mM LiCl .

  • Induction: Add 7

    
    L of Stimulation Buffer to cells. Incubate for 30–60 min at 37°C.
    
    • Note: The LiCl is critical here to trap the metabolic flux at IP

      
      .
      
  • Detection:

    • Add 3

      
      L of Anti-IP
      
      
      
      -Cryptate (Donor).
    • Add 3

      
      L of IP
      
      
      
      -d2 (Acceptor).
  • Incubation: Incubate 1 hour at Room Temp (dark).

  • Read: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (

    
    ).
    

HTRF_Workflow Step1 1. Cell Seeding (384-well plate) Step2 2. Stimulation + LiCl Block (Accumulates IP1) Step1->Step2 Step3 3. Lysis & Detection Reagents (Anti-IP1-Cryptate + IP1-d2) Step2->Step3 Step4 4. FRET Signal Measurement (Inverse to IP1 conc.) Step3->Step4

Figure 2: HTRF IP-One Assay Workflow.

Therapeutic Implications

Targeting the metabolic enzymes offers a strategy to modulate Calcium signaling without blocking the receptor itself.

  • ITPKA in Cancer: The A-isoform of IP

    
     3-Kinase (ITPKA) is often overexpressed in lung and breast cancers.[6] It promotes metastasis not only by regulating Ca
    
    
    
    but by actin bundling (a non-enzymatic function). Inhibitors of ITPKA are currently in preclinical development to reduce metastatic potential.
  • Lowe Syndrome: Caused by a mutation in OCRL (a 5-phosphatase).[13] Failure to degrade PI(4,5)P

    
     and IP
    
    
    
    leads to cataract formation and renal failure, highlighting the critical nature of the phosphatase route.

References

  • Irvine, R. F., & Schell, M. J. (2001).[9] Back in the water: the return of the inositol phosphates.[11] Nature Reviews Molecular Cell Biology. Link

  • Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews. Link

  • Trinquet, E., et al. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-trisphosphate to monitor G protein-coupled receptor activation. Analytical Biochemistry. Link

  • Windhorst, S., et al. (2017). Inositol-1,4,5-trisphosphate 3-kinase-A (ITPKA) is required for motility and metastasis of lung cancer cells. Oncotarget. Link

  • Cisbio Bioassays. (2023). IP-One HTRF Assay Principle and Protocol. Link

Sources

D-myo-Inositol 3,4,5-triphosphate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

D-myo-Inositol 3,4,5-triphosphate: Chemical Profile, Signaling Context, and Experimental Applications[1]

Part 1: Executive Summary & Core Directive

The Molecule: this compound (Ins(3,4,5)P3) The Distinction: Often confused with the canonical calcium-releasing second messenger Ins(1,4,5)P3, the 3,4,5-isomer is the soluble headgroup of the critical signaling lipid Phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1]

Research Utility: While Ins(1,4,5)P3 is a physiological effector releasing calcium from the ER, Ins(3,4,5)P3 is primarily utilized as a high-precision research tool. It serves as a soluble competitor in structural biology and binding assays to probe Pleckstrin Homology (PH) domains of kinases like Akt/PKB, Btk, and PDK1.[1]

Part 2: Physicochemical Profile

The following data aggregates values for the free acid and common salt forms. Researchers must verify the specific salt stoichiometry on their commercial vial, as "molecular weight" errors are the #1 cause of incorrect molar dosing in binding assays.

Table 1: Chemical Specifications
PropertyDataNotes
IUPAC Name D-myo-Inositol 3,4,5-trisphosphateSpecific isomer; do not interchange with 1,4,[1]5.
Chemical Formula C₆H₁₅O₁₅P₃ Free Acid form.[1]
Molecular Weight 420.10 g/mol Free Acid.[1]
Common Salt MW ~486.0 g/mol (Trisodium)Varies by manufacturer (e.g., Ammonium salts ~470-550 g/mol ).[1]
Solubility > 50 mg/mL in WaterHighly hydrophilic; insoluble in organic solvents (CHCl₃).[1]
Appearance Lyophilized White PowderHygroscopic.[1]
Stability 6 months at -20°C (Solid)Hydrolysis-prone in acidic solutions.[1]
pKa Values ~1.5, ~6.0, ~10.0Phosphate groups have multiple ionization states.[1]

Part 3: Biological Context & Signaling Architecture[1][2][3]

The PI3K/Akt Axis: Lipid vs. Soluble Headgroup

To understand the utility of Ins(3,4,5)P3, one must map the lipid signaling pathway it mimics.

  • Physiological Origin: The enzyme PI3-Kinase (PI3K) phosphorylates the D-3 position of the membrane lipid PI(4,5)P2 to generate PIP3 (PtdIns(3,4,5)P3).[1][2]

  • Effector Recruitment: PIP3 acts as a membrane beacon, recruiting proteins containing PH domains (e.g., Akt, Btk, GRP1) to the plasma membrane.[1]

  • The Role of Ins(3,4,5)P3: In the laboratory, soluble Ins(3,4,5)P3 is used to bind these PH domains in solution, competing with the membrane lipid.[1] This allows researchers to measure binding affinities (

    
    ) and validate structural specificity.[1]
    

Critical Mechanistic Insight: Soluble Ins(3,4,5)P3 often exhibits lower affinity (higher


) for PH domains compared to the membrane-embedded PIP3.[1] This is because the lipid bilayer provides a 2D surface that enhances local concentration and orientation (avidity effects), which the soluble headgroup lacks.[1]
Diagram 1: The PI3K Signaling Architecture

This diagram illustrates the generation of the PIP3 lipid and the structural relationship of the Ins(3,4,5)P3 headgroup.

PI3K_Pathway cluster_structure Structural Relationship PIP2 PI(4,5)P2 (Membrane Lipid) PIP3 PIP3 (Membrane Lipid) PIP2->PIP3 Phosphorylation (D-3) PI3K PI3-Kinase (Enzyme) PI3K->PIP2 Catalyzes PIP3->PIP2 Dephosphorylation Akt Akt / Btk (PH Domain Proteins) PIP3->Akt Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Catalyzes Response Cell Survival / Growth Akt->Response Activation Headgroup Ins(3,4,5)P3 (Soluble Research Tool) Headgroup->Akt COMPETITIVE BINDING (In Vitro)

Caption: The PI3K pathway generates membrane-bound PIP3. Soluble Ins(3,4,5)P3 acts as a competitive mimetic for PH-domain binding studies.[1]

Part 4: Experimental Protocols

Protocol A: Reconstitution & Storage

Goal: Prevent hydrolysis and ensure accurate concentration.

  • Solvent Selection: Do NOT use unbuffered water.[1] The high negative charge of the phosphate groups can create a locally acidic environment in unbuffered water, accelerating hydrolysis.

    • Recommended: 10 mM Tris-HCl or HEPES, pH 7.2 - 7.5.

  • Concentration: Prepare a high-concentration stock (e.g., 1 mM or 10 mM).

    • Calculation: Mass (mg) / MW (Salt Form!) = Moles.[1]

    • Example: If using Na₃-salt (MW 486), 1 mg = 2.05 µmol.[1] Dissolve in 2.05 mL buffer for 1 mM.

  • Storage: Aliquot immediately into single-use tubes (e.g., 50 µL). Flash freeze in liquid nitrogen. Store at -20°C.

    • Shelf Life: Stable for >6 months if frozen.[1] Discard after 24 hours at 4°C.

Protocol B: Competitive Fluorescence Polarization (FP) Assay

Goal: Determine the specificity of a PH domain for the 3,4,5-headgroup versus the 1,4,5-isomer.

Materials:

  • Recombinant PH Domain (GST-tagged).[1]

  • Fluorescent Probe: FAM-linked Ins(3,4,5)P3 (Tracer).[1]

  • Competitor: Unlabeled Ins(3,4,5)P3 (Analyte).[1]

Workflow:

  • Tracer Titration: Determine the

    
     of the FAM-Ins(3,4,5)P3 tracer for your protein.[1] Use a protein concentration ~ 
    
    
    
    for the competition step.[1]
  • Competition Plate Setup:

    • Well A: Protein + Tracer + Buffer (Max Polarization,

      
      ).[1]
      
    • Well B: Tracer + Buffer (Min Polarization,

      
      ).[1]
      
    • Test Wells: Protein + Tracer + Serial Dilution of unlabeled Ins(3,4,5)P3.[1]

  • Incubation: 30–60 minutes at Room Temperature in dark.

  • Readout: Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Analysis: Plot mP vs. log[Competitor]. Calculate

    
    .
    

Troubleshooting Tip: If the


 is unexpectedly high (>10 µM), verify your protein quality. PH domains are unstable and prone to aggregation.[1] Spin down protein stocks (14,000 x g, 10 min) before use to remove aggregates that scatter light and skew FP signals.[1]
Diagram 2: Competitive Binding Workflow

This diagram outlines the logic of using Ins(3,4,5)P3 to displace a fluorescent tracer.[1]

Binding_Assay cluster_readout Readout Logic Protein PH Domain Protein Complex High Polarization (Bound Complex) Protein->Complex Bind Tracer Fluorescent Tracer (IP3-FAM) Tracer->Complex Bind Complex->Protein Free Protein Displaced Low Polarization (Free Tracer) Complex->Displaced Displacement Competitor Unlabeled Ins(3,4,5)P3 Competitor->Complex Compete

Caption: In FP assays, unlabeled Ins(3,4,5)P3 displaces the tracer, lowering polarization signal.

References

  • PubChem. Inositol 1,4,5-trisphosphate Compound Summary. (Data verification for IP3 isomers). Retrieved from [Link][1]

  • Lemmon, M. A. (2008).[1] Membrane recognition by phospholipid-binding domains.[1][3] Nature Reviews Molecular Cell Biology.[1] (Authoritative review on PH domain specificity). [Link]

Sources

Methodological & Application

Using Ins(3,4,5)P3 for in vitro PH domain binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dissecting PH Domain Specificity Using Ins(3,4,5)P3

Executive Summary & Scientific Rationale

The Pleckstrin Homology (PH) domain is the primary sensor for phosphoinositides (PIs) in eukaryotic signaling. While the canonical second messenger PtdIns(3,4,5)P3 (PIP3) recruits effectors like Akt (PKB) , Btk , and GRP1 to the plasma membrane, the precise molecular recognition often relies on the soluble headgroup.

Why Ins(3,4,5)P3? While Ins(1,3,4,5)P4 is the exact cleavage product of the PIP3 headgroup, Ins(3,4,5)P3 (lacking the 1-phosphate) is a critical "deconstructive" tool. By comparing the binding affinity of Ins(3,4,5)P3 versus Ins(1,3,4,5)P4, researchers can determine the energetic contribution of the 1-phosphate contact.[1] For domains like GRP1 , the 1-phosphate is dispensable; for Btk , it provides significant stabilizing energy.

This guide details three "Self-Validating" protocols to measure these interactions:

  • Fluorescence Polarization (FP): High-throughput competition assays.[2]

  • Surface Plasmon Resonance (SPR): Real-time kinetics using solution competition.

  • Isothermal Titration Calorimetry (ITC): Thermodynamic profiling (Gold Standard).

Mechanistic Context: The PI3K/PIP3 Pathway

The recruitment of PH domains is a spatial switch. PI3-Kinase phosphorylates PIP2 to generate PIP3.[3][4] The PH domain reads the "3,4,5" phosphorylation code.[1][5]

PI3K_Pathway RTK RTK / GPCR (Receptor) PI3K PI3-Kinase (Enzyme) RTK->PI3K Activates PIP3 PtdIns(3,4,5)P3 (Membrane Lipid) PI3K->PIP3 Phosphorylates PIP2 PIP2 PtdIns(4,5)P2 (Membrane Lipid) PIP2->PIP3 + ATP PH_Mem PH Domain Protein (Active/Membrane Bound) PIP3->PH_Mem Recruits PH_Cyt PH Domain Protein (Inactive/Cytosolic) PH_Cyt->PH_Mem Translocation IP3_Sol Ins(3,4,5)P3 (Soluble Competitor) IP3_Sol->PH_Cyt Competes In Vitro (Blocks Translocation)

Figure 1: The PI3K signaling cascade.[4] Ins(3,4,5)P3 acts as a soluble decoy, binding the PH domain in the cytosol and preventing membrane recruitment.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

Principle: FP measures the rotational diffusion of a fluorophore.[6] A small fluorescent tracer (e.g., FITC-IP4) rotates rapidly (Low Polarization, mP). When bound to a large PH domain protein (~30-50 kDa), rotation slows (High mP). Unlabeled Ins(3,4,5)P3 competes for the binding site, displacing the tracer and reducing mP.

Materials:

  • Protein: Purified GST-PH Domain (e.g., Akt1 PH, 50 nM final).

  • Tracer: FAM-Ins(1,3,4,5)P4 or TAMRA-PIP3 analog (5 nM final).

  • Competitor: Ins(3,4,5)P3 (Sodium Salt).

  • Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

Workflow:

  • Tracer Titration (Kd Determination):

    • Titrate Protein (0 nM to 5 µM) against fixed Tracer (5 nM).

    • Plot mP vs. [Protein]. Determine the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       of the tracer.
      
    • Selection: Choose a protein concentration that yields ~60-80% maximal binding for the competition assay.

  • Competition Assay (IC50 Determination):

    • Step 1: Prepare a 2x Protein + Tracer Master Mix in assay buffer.

    • Step 2: Dispense 10 µL of Master Mix into black 384-well low-binding plates.

    • Step 3: Prepare serial dilutions of Ins(3,4,5)P3 (e.g., 100 µM down to 0.1 nM).

    • Step 4: Add 10 µL of competitor to wells.

    • Step 5: Incubate 30-60 mins at Room Temp (dark).

    • Step 6: Read FP (Ex 485nm / Em 535nm).

Data Analysis: Convert IC50 to Ki using the Cheng-Prusoff equation adapted for FP (Nikolovska-Coleska method):



Where 

is the IC50 of Ins(3,4,5)P3,

is free tracer concentration at 50% inhibition, and

is free protein concentration at 0% inhibition.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Control: Use Ins(1,4,5)P3 (IP3). High affinity PH domains for PIP3 (like Btk) should show very weak inhibition by IP3 compared to Ins(3,4,5)P3.

Protocol 2: Surface Plasmon Resonance (SPR) - Solution Competition

Why Solution Competition? Direct binding of small molecules (<500 Da) to immobilized PH domains often yields low Rmax signals and can be chemically occluded. The "Solution Competition" format (or Reverse SPR) is superior for PH domains.

Configuration:

  • Chip: Streptavidin (SA) Sensor Chip.[7]

  • Ligand (Immobilized): Biotinylated-PIP3 or Biotin-Ins(1,3,4,5)P4.

  • Analyte (Flowed): Purified PH Domain pre-incubated with Ins(3,4,5)P3.

Protocol:

  • Surface Preparation:

    • Condition SA chip with 1M NaCl / 50 mM NaOH.

    • Inject Biotin-PIP3 (10-50 nM) to reach ~50-100 RU (Resonance Units). Keep density low to avoid mass transport limitations.

  • Calibration:

    • Inject PH domain alone at fixed concentration (e.g., 200 nM) to establish

      
      .
      
  • Competition Cycles:

    • Incubate PH domain (200 nM) with increasing concentrations of Ins(3,4,5)P3 (0.1 nM - 10 µM) for 30 mins at RT.

    • Inject mixtures over the chip (Flow rate: 30 µL/min).

    • Record the initial binding rate (Slope) or equilibrium binding level (

      
      ).
      
  • Regeneration:

    • Short pulse (10s) of 10 mM NaOH or 2M NaCl (Optimize for specific PH domain).

Interpretation: As Ins(3,4,5)P3 concentration increases, the amount of free PH domain available to bind the chip decreases.

  • Plot % Binding vs. log[Ins(3,4,5)P3].

  • This confirms the specificity of the protein for the soluble isomer in a physiologically relevant lipid-like context.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Role: The "Gold Standard" for stoichiometry (N) and Thermodynamics (


).

Setup:

  • Cell: PH Domain (20-50 µM) in degassed buffer.

  • Syringe: Ins(3,4,5)P3 (200-500 µM).

  • Buffer Match: CRITICAL. Dialyze protein against the exact buffer used to dissolve the Ins(3,4,5)P3 to prevent heat of dilution artifacts.

Expected Results (Example for GRP1 PH Domain):

  • Reaction: Exothermic (Peaks go down).

  • Stoichiometry (N): Should be ~1.0.[3]

  • Affinity (

    
    ): 
    
    • Ins(1,3,4,5)P4: ~20-50 nM (High affinity).

    • Ins(3,4,5)P3: ~20-50 nM (Similar to IP4 for GRP1, indicating 1-phosphate is not needed).

    • Contrast: For Btk, Ins(3,4,5)P3 will show significantly lower affinity than IP4.

Comparative Data Summary

Assay FeatureFP (Fluorescence Polarization)SPR (Solution Competition)ITC (Calorimetry)
Throughput High (384-well)MediumLow (1 run/hour)
Material Usage Low (ng of protein)Low (µg of protein)High (mg of protein)
Primary Output IC50 / KiKinetics / IC50Kd,

,

, N
Best For... Screening inhibitors / MutantsChecking Lipid vs Soluble competitionRigorous thermodynamic validation
Ins(3,4,5)P3 Role CompetitorCompetitorDirect Titrant

Troubleshooting & "Self-Validating" Controls

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), every experiment must include internal logic checks.

  • The "Dead" Mutant Control:

    • Always run a parallel assay with a PH domain mutant known to abolish PIP3 binding (e.g., Akt R25C or Btk R28C ).

    • Validation: If the mutant binds Ins(3,4,5)P3 in FP or ITC, your signal is non-specific (false positive).

  • The Isomer Check:

    • Compare Ins(3,4,5)P3 against Ins(1,4,5)P3 (IP3).

    • Logic: PH domains specific for the PI3K pathway (Akt, Btk) must bind Ins(3,4,5)P3 with significantly higher affinity than Ins(1,4,5)P3. If affinities are equal, the PH domain is likely promiscuous or the protein is unfolded.

  • Buffer Interference:

    • Phosphate buffers (PBS) are forbidden. Phosphate ions compete for the binding pocket. Use HEPES or Tris.

References

  • Ferguson, K. M., et al. (2000). Structural basis for discrimination of 3-phosphoinositides by pleckstrin homology domains. Molecular Cell, 6(2), 373-384.

  • Lemmon, M. A. (2008). Membrane recognition by phospholipid-binding domains. Nature Reviews Molecular Cell Biology, 9(2), 99-111.

  • Echelon Biosciences. Protocol for PIP3/IP4 Fluorescence Polarization Assays.

  • Kavran, J. M., et al. (1998). Specificity and affinity of phosphoinositide-binding domains. Journal of Biological Chemistry, 273(46), 30497-30508.

  • Cayman Chemical. D-myo-Inositol 3,4,5-trisphosphate (Sodium Salt) Product Data Sheet.

Sources

Application Note & Protocol: Preparation of a 10 mM Inositol Trisphosphate Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of a 10 mM stock solution of D-myo-Inositol 1,4,5-trisphosphate [Ins(1,4,5)P₃]. As a pivotal second messenger, Ins(1,4,5)P₃ is instrumental in mobilizing intracellular calcium, making the accuracy of its stock solution concentration critical for the reproducibility of a wide range of cellular and biochemical assays.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both scientific integrity and practical success.

A Note on Isomers: The term "Ins(3,4,5)P₃" refers to the soluble headgroup of the lipid Phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[3][4] However, the canonical and most widely studied second messenger for intracellular calcium release is D-myo-Inositol 1,4,5-trisphosphate [Ins(1,4,5)P₃].[1][2] Commercially available reagents for calcium mobilization studies are typically the 1,4,5-isomer. This protocol is specifically tailored for the preparation of D-myo-Inositol 1,4,5-trisphosphate, hereafter referred to as InsP₃.

Scientific Principle and Background

Inositol 1,4,5-trisphosphate (InsP₃) is a water-soluble second messenger generated at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by the enzyme Phospholipase C (PLC).[1] This reaction is a central event in G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling pathways.[5] Once produced, InsP₃ diffuses through the cytoplasm and binds to specific receptors (InsP₃Rs) on the membrane of the endoplasmic reticulum (ER), which function as ligand-gated Ca²⁺ channels.[1] This binding event triggers the rapid release of stored Ca²⁺ from the ER into the cytoplasm, creating a transient increase in intracellular calcium concentration that subsequently activates a multitude of downstream cellular processes, including proliferation, metabolism, and neurotransmission.[6][7]

Given its potent biological activity, the precise and accurate preparation of an InsP₃ stock solution is paramount for quantitative and reproducible experimental outcomes. This protocol addresses the key challenges associated with handling phosphoinositides, which are often supplied as hygroscopic powders in small quantities.

cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes InsP3 Ins(1,4,5)P₃ PIP2->InsP3 IP3R InsP₃ Receptor (InsP₃R) Ca_Store Ca²⁺ Store IP3R->Ca_Store Releases Ca_Cytosol ↑ [Ca²⁺]i Ca_Store->Ca_Cytosol Cytoplasm Cytoplasm InsP3->IP3R Binds & Opens Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Activates

Caption: InsP₃ signaling pathway for intracellular Ca²⁺ release.

Materials and Reagents

Proper preparation begins with high-quality materials and calibrated equipment. The accuracy of the final concentration is directly dependent on the precision of the initial measurements.

Item Supplier Example Part Number Example Key Specifications
D-myo-Inositol 1,4,5-trisphosphateCayman Chemical60960 (Potassium Salt)≥98% Purity, Lyophilized Powder
Sigma-AldrichI9766 (Sodium Salt)≥95% Purity, Lyophilized Powder
Assay Buffer (Solvent)--20 mM HEPES, pH 7.2-7.4, or sterile PBS
Nuclease-Free WaterThermo Fisher ScientificAM9937Ultrapure, sterile-filtered
Analytical BalanceMettler ToledoML54Readability of at least 0.1 mg
Calibration Weights--ASTM Class 1 or equivalent
Pipettes (P1000, P200, P20)Gilson-Calibrated and validated
Low-Retention Pipette Tips--Sterile, nuclease-free
Conical Polypropylene Tubes--1.5 mL and 2.0 mL, sterile
Vortex Mixer--Standard laboratory model
Benchtop Microcentrifuge--Standard laboratory model

Protocol: Preparation of 10 mM InsP₃ Stock Solution

This protocol details the steps to prepare a 1 mL stock solution. Adjust volumes and mass proportionally for different final volumes.

Pre-Protocol Preparations
  • Balance Calibration: Before weighing, ensure the analytical balance is level and has been calibrated according to manufacturer instructions using certified weights. This step is critical for accuracy, especially when weighing small milligram quantities.[8]

  • Reagent Equilibration: InsP₃ salts are often supplied as lyophilized, hygroscopic powders.[9] To prevent moisture absorption which would alter the true mass, remove the vial from -20°C storage and allow it to equilibrate to ambient room temperature for at least 30 minutes before opening.[10]

  • Work Environment: Prepare a clean, draft-free workspace. Use sterile tubes and pipette tips to prevent contamination of the stock solution.

Calculation of Required Mass

The fundamental formula for this calculation is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .

The molecular weight (MW) varies depending on the salt form (e.g., sodium, potassium). Always use the exact MW provided on the product's Certificate of Analysis (CoA) or datasheet.

  • Example Calculation (Trisodium Salt):

    • Molecular Weight (MW): ~486.0 g/mol [1]

    • Target Concentration: 10 mM = 0.010 mol/L

    • Target Volume: 1 mL = 0.001 L

    • Required Mass = 0.010 mol/L × 0.001 L × 486.0 g/mol = 0.00486 g = 4.86 mg

Insight: Weighing sub-5 mg quantities can be challenging and prone to error.[8] If your balance lacks the required precision, it is scientifically more robust to prepare a larger volume (e.g., 5 mL, requiring 24.3 mg) to improve weighing accuracy, and then aliquot the final solution.

Step-by-Step Reconstitution Protocol

A 1. Equilibrate InsP₃ Vial B 2. Weigh 4.86 mg InsP₃ A->B C 3. Add Solvent (e.g., 1 mL Buffer) B->C D 4. Dissolve (Vortex/Pipette) C->D E 5. Validate pH (Optional) D->E F 6. Aliquot (e.g., 20 µL) E->F G 7. Store (-80°C) F->G

Caption: Experimental workflow for preparing InsP₃ stock solution.

  • Weighing: Carefully weigh the calculated mass (e.g., 4.86 mg) of the InsP₃ powder and transfer it into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

    • Expert Tip: To minimize static interference, use an anti-static weigh boat or an ionizing bar if available. To ensure all powder is used, you can dissolve the powder directly in the manufacturer's vial if the entire amount is being used to prepare the stock.

  • Solubilization: Add the calculated volume of your chosen assay buffer or nuclease-free water (e.g., 1 mL for a 4.86 mg mass) to the tube containing the powder.

    • Causality: Using a buffer (e.g., 20 mM HEPES, pH 7.2) is recommended over water to maintain a stable pH, which is crucial for the stability of the phosphate groups and for consistency in biological assays.[1] InsP₃ is readily soluble in aqueous solutions.

  • Dissolution: Close the cap tightly and vortex the tube for 30-60 seconds. Alternatively, gently pipette the solution up and down until the powder is completely dissolved. The final solution should be clear and colorless.

  • Centrifugation: Briefly centrifuge the tube (e.g., 1,000 x g for 1 minute) to collect the entire solution at the bottom.

Quality Control and Storage

A self-validating protocol includes checks and proper storage to maintain the integrity of the reagent over time.

Quality Control
  • pH Verification (Optional but Recommended): If you used unbuffered water for dissolution, it is good practice to check the pH of a small drop of the final solution using a calibrated micro-pH probe or pH strips. The pH should be adjusted to a neutral range (7.0-7.5) if necessary, as extreme pH can promote hydrolysis of the phosphate esters.

Aliquoting and Storage
  • Aliquot: Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, low-retention polypropylene tubes.

    • Trustworthiness: Aliquoting is the most critical step to prevent degradation. It minimizes the number of freeze-thaw cycles, which can damage the molecule and introduce contaminants with each opening.[11][12]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), and the date of preparation.

  • Storage: Store the aliquots in a sealed container at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6-12 months) .[11][13] The lyophilized powder should be stored at -20°C, where it is stable for several years.[1]

Storage Condition Form Recommended Duration Rationale
-20°CLyophilized Powder≥ 5 years[1]Minimizes chemical degradation and hydrolysis.
-20°C10 mM Solution (Aliquot)Up to 3 months[13]Prevents degradation from repeated freeze-thaw cycles.
-80°C10 mM Solution (Aliquot)Up to 12 months[11]Provides superior long-term stability by further reducing molecular motion and chemical degradation rates.

Troubleshooting

Problem Possible Cause Solution
Powder does not dissolve Insufficient mixing or incorrect solvent.Vortex for a longer duration. InsP₃ salts are highly water-soluble; if issues persist, verify the identity of the compound and the solvent.
Inconsistent experimental results Inaccurate initial concentration due to weighing error or moisture absorption.Recalibrate the balance. Always allow the powder to reach room temperature before opening. Prepare a fresh stock solution, considering a larger batch to improve weighing accuracy.
Stock solution degradation.The stock may have undergone too many freeze-thaw cycles or was stored improperly. Use a new, single-use aliquot for each experiment.
Precipitate forms after freezing Buffer components precipitating at low temperatures.This is rare with common buffers like HEPES or PBS. If it occurs, gently warm the aliquot to room temperature and vortex to redissolve before use. Consider a different buffer system if the issue persists.

References

  • Schultz, C. (2003). Inositol phosphates and their mimics: probes for studies of calcium and signal transduction. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1642(1-2), 3-14.
  • Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling.
  • Wikipedia. (2023). Phosphatidylinositol (3,4,5)-trisphosphate. [Link]

  • Falasca, M., & Maffucci, T. (2020). Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling. Molecules, 25(19), 4499. [Link]

  • ResearchGate. How can I accurately prepare a 10 mM drug stock solution?[Link]

  • Balla, T. (2013). Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids.
  • Ooms, L. M., et al. (2016). Regulation of PtdIns(3,4,5)P3/Akt signalling by inositol polyphosphate 5-phosphatases. Biochemical Society Transactions, 44(1), 206-212.
  • PubChem. Inositol 1,4,5-Triphosphate Compound Summary. [Link]

  • van Hoogevest, P., & Wendel, A. (2014). An update on the use of oral phospholipid excipients. European Journal of Pharmaceutical Sciences, 58, 1-10.
  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Shafi, S., et al. (2015). Phosphatidylinositol-3,4,5-triphosphate and cellular signaling: implications for obesity and diabetes. Cellular Physiology and Biochemistry, 35(4), 1259-1279.
  • Mitra, M., et al. (2004). A novel phosphatidylinositol(3,4,5)P3 pathway in fission yeast. Journal of Cell Biology, 166(2), 205-211.
  • Wikipedia. Inositol trisphosphate. [Link]

  • Berridge, M. J., & Irvine, R. F. (1989). Inositol phosphates and cell signalling.
  • Streb, H., et al. (1983). Release of Ca2+ from a nonmitochondrial intracellular store in pancreatic acinar cells by inositol-1,4,5-trisphosphate.
  • Cantley, L. C. (2002).

Sources

Application Note: Sourcing and Utilization of D-myo-Inositol 3,4,5-triphosphate (Ins(3,4,5)P3)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals requiring high-purity D-myo-Inositol 3,4,5-triphosphate (Ins(3,4,5)P3) . Unlike the canonical calcium-mobilizing isomer Ins(1,4,5)P3, this specific isomer is a critical structural analog used to probe Phosphoinositide 3-kinase (PI3K) signaling and Pleckstrin Homology (PH) domain specificity.

Introduction: The Biological Context

This compound (Ins(3,4,5)P3 ) is the soluble headgroup analog of the lipid Phosphatidylinositol 3,4,5-trisphosphate (PIP3) , minus the glycerol backbone and the 1-phosphate group (structurally distinct from the PLC-cleavage product, Ins(1,3,4,5)P4).

In drug development, Ins(3,4,5)P3 is utilized primarily for:

  • PH Domain Profiling: It serves as a soluble competitor to determine the phosphate-binding specificity of proteins like Akt (PKB) , Btk , and GRP1 .

  • Structural Biology: Co-crystallization with PH domains to map the 3,4,5-phosphate recognition motif without the steric hindrance of the lipid tail.

  • Phosphatase Assays: Investigating the kinetics of 5-phosphatases (e.g., SHIP1/2) or 3-phosphatases (e.g., PTEN) on soluble substrates.

Critical Distinction:

  • Ins(1,4,5)P3: Releases Ca²⁺ from the ER (Canonical "IP3").[1]

  • Ins(1,3,4,5)P4: The actual headgroup released if PIP3 is cleaved by PLC.

  • Ins(3,4,5)P3: A synthetic analog used to test if the 1-phosphate is dispensable for binding.

Commercial Sources for High-Purity Ins(3,4,5)P3

High purity (>95%) is essential to avoid contamination with other isomers (like 1,4,5) that could trigger off-target calcium release or skew binding data.

SupplierProduct NameCatalog #PurityFormatNotes
Cayman Chemical D-myo-Inositol-3,4,5-triphosphate (Na salt)10008425≥98%Lyophilized PowderVerified synthetic source; widely cited for specificity controls.[2]
Santa Cruz Biotech D-myo-Inositol-3,4,5-triphosphate (Na salt)sc-202566≥98%SolidSuitable for biochemical assays; check lot-specific NMR.
Echelon Biosciences Note: Echelon specializes in the lipid PI(3,4,5)P3 and the headgroup Ins(1,3,4,5)P4 (Cat # Q-1345).InquireHighCustom SynthesisWhile they stock the lipid and IP4, they are a primary source for custom synthesis of specific isomers like 3,4,5.
Merck (Sigma) D-myo-Inositol 3,4,5-trisphosphateVar.≥95%PowderAvailability fluctuates; often listed under legacy brand names.

Handling & Storage:

  • Reconstitution: Dissolve in molecular biology grade water or neutral buffer (pH 7.0–7.5) to 50 mg/mL. [3] * Stability: Store lyophilized at -20°C. Once reconstituted, aliquot and freeze (-20°C or -80°C). Avoid repeated freeze-thaw cycles as phosphate migration can occur.

Application Protocol: Competitive Fluorescence Polarization (FP) Assay

Objective: Determine the binding affinity (


 or 

) of Ins(3,4,5)P3 for the Akt1 PH Domain , validating the requirement of the 3,4,5-phosphate motif versus the lipid tail.
A. Principle

This assay uses a fluorescent tracer (FAM-labeled PIP3 or IP4) bound to the recombinant Akt1 PH domain. The complex exhibits high polarization (mP) due to slow rotation. Adding the non-fluorescent competitor Ins(3,4,5)P3 displaces the tracer, causing a decrease in polarization (low mP).

B. Materials Required
  • Protein: Recombinant Akt1 PH Domain (GST-tagged).

  • Tracer: FAM-labeled Ins(1,3,4,5)P4 or FAM-PIP3 (e.g., Echelon "GloPIPs").

  • Competitor: this compound (Cayman #10008425).[4]

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

  • Plate: 384-well black, low-binding microplate.

C. Experimental Workflow
  • Tracer Optimization (Kd Determination):

    • Prepare a fixed concentration of Tracer (e.g., 5 nM).

    • Titrate Akt1 PH domain (0 nM to 5 µM) across the plate.

    • Incubate for 30 mins at Room Temp (RT) in the dark.

    • Read FP (Ex: 485 nm, Em: 535 nm).

    • Result: Determine the protein concentration that yields ~80% bound tracer (e.g.,

      
      ). Use this concentration for the competition assay.
      
  • Competition Assay (IC50 Determination):

    • Step 1: Prepare a 2x Protein/Tracer Mix (using the

      
       concentration determined above).
      
    • Step 2: Prepare a serial dilution of Ins(3,4,5)P3 (Competitor) in Assay Buffer (Range: 100 µM down to 0.1 nM).

    • Step 3: Add 10 µL of Competitor dilution to wells.

    • Step 4: Add 10 µL of 2x Protein/Tracer Mix to the same wells.

    • Step 5: Centrifuge plate (1000 x g, 1 min) to remove bubbles.

    • Step 6: Incubate 30–60 mins at RT in the dark.

    • Step 7: Measure Fluorescence Polarization (mP).

D. Data Analysis
  • Plot mP (y-axis) vs. log[Ins(3,4,5)P3] (x-axis).

  • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to calculate

    
    .
    
  • Interpretation: A low

    
     (e.g., < 1 µM) indicates that the PH domain strongly recognizes the 3,4,5-headgroup even without the lipid tail or 1-phosphate. A high 
    
    
    
    (> 50 µM) suggests the 1-phosphate (present in IP4) or the lipid environment is required for high-affinity binding.
Pathway Visualization

The following diagram illustrates the PI3K/Akt signaling pathway and the structural relationship between the lipid PIP3, the canonical IP4 headgroup, and the synthetic Ins(3,4,5)P3 analog.

PI3K_Signaling cluster_legend Legend PIP2 PI(4,5)P2 (Membrane Lipid) PIP3 PI(3,4,5)P3 (Active Lipid) PIP2->PIP3 Phosphorylation (3-pos) PI3K PI3K (Kinase) PI3K->PIP2 Catalyzes IP4 Ins(1,3,4,5)P4 (Natural Headgroup) PIP3->IP4 PLC Hydrolysis Akt Akt / PKB (PH Domain) PIP3->Akt Recruits to Membrane PLC PLC (Cleavage) IP3_Syn Ins(3,4,5)P3 (Synthetic Analog) IP4->IP3_Syn Structural Analog (Lacks 1-PO4) IP3_Syn->Akt Competitive Binding (In Vitro Assay) key1 Endogenous Pathway key2 Experimental Tool

Caption: Schematic showing the generation of PIP3 and the use of the synthetic Ins(3,4,5)P3 analog to probe Akt PH domain specificity in vitro.

References
  • Cayman Chemical. D-myo-Inositol-3,4,5-triphosphate (sodium salt) Product Information. Retrieved from .

  • Thomas, C.C., et al. (2001). High-resolution structure of the pleckstrin homology domain of protein kinase B/Akt bound to phosphatidylinositol (3,4,5)
  • Echelon Biosciences. Phosphoinositide Signaling & Lipid-Protein Interaction Tools. Retrieved from .

  • Lietzke, S.E., et al. (2000). Structural basis of 3-phosphoinositide recognition by pleckstrin homology domains. Molecular Cell.
  • Thermo Fisher Scientific. Fluorescence Polarization Assay for Identification of Vitamin D Receptor Ligands (Methodology adapted for PH domains). Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: High-Resolution Inositol Phosphate Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Ins(3,4,5)P


 from Ins(1,4,5)P

via SAX-HPLC Document ID: TS-HPLC-IP3-ISO-01 Status: Active / Verified Protocol Author: Senior Application Scientist, Bio-Analytical Division

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The Challenge: Separating inositol trisphosphate (IP


) isomers is a critical challenge in signal transduction research. The biologically active second messenger, Ins(1,4,5)P

, mobilizes intracellular calcium.[1][2] However, biological samples often contain structural isomers like Ins(3,4,5)P

(often a dephosphorylation product of IP

or derived from the headgroup of PIP

) and Ins(1,3,4)P

(a metabolic breakdown product).

These isomers possess identical net negative charges (-6 at neutral pH) and molecular weights. Separation on Strong Anion Exchange (SAX) columns relies exclusively on the stereospecific affinity of the phosphate groups for the positively charged resin. The phosphate at the 1-position (present in Ins(1,4,5)P


) typically confers higher retention than phosphates at other positions due to specific steric interactions with the quaternary ammonium groups of the SAX resin.

The Solution: Standard linear gradients often result in co-elution. Successful resolution requires a shallow, optimized ammonium phosphate gradient at acidic pH (3.8), which suppresses non-specific interactions and maximizes the resolution of the "IP


 region."

Experimental Protocol: The "Gold Standard" SAX Method

This protocol is designed to resolve the "Pre-1,4,5" region where Ins(3,4,5)P


 and Ins(1,3,4)P

typically elute.
A. System Requirements
  • Column: Partisil 10 SAX (4.6 x 250 mm) or Whatman Partisphere SAX. (Note: Mono Q columns can be used but require different salt concentrations).

  • Detector: Radiometric Flow Detector (for

    
    H-inositol labeled samples) or Conductometric (if using chemical suppression). UV detection is not feasible due to lack of chromophores.
    
  • Temperature: Ambient (stabilized at 20-25°C).

B. Reagents
  • Buffer A: Water (Milli-Q, deionized, degassed).

  • Buffer B: 1.0 M Ammonium Phosphate (

    
    ), adjusted to pH 3.8  with Phosphoric Acid (
    
    
    
    ).
    • Why pH 3.8? Acidic pH protonates the phosphate groups slightly, differentiating their pKa values and improving isomeric resolution compared to neutral pH.

C. The Gradient Profile (Optimized for Isomer Resolution)
Time (min)% Buffer BConcentration (

)
Phase Description
0 - 5 0%0.0Injection & Wash (Elutes free Inositol)
5 - 10 0%

20%
0.0

0.2
Linear ramp to elute GPI/IP

10 - 60 20%

50%
0.2

0.5
The Critical Phase: Shallow gradient (0.006 M/min slope)
60 - 70 50%

100%
0.5

1.0
Wash (Elutes IP

, IP

, IP

)
70 - 80 100%1.0Column Cleaning
80 - 90 100%

0%
1.0

0.0
Re-equilibration

Visualization of the Separation Logic

The following diagram illustrates the elution order and the troubleshooting logic for co-eluting peaks.

IP3_Separation_Logic cluster_elution Elution Order (Ammonium Phosphate pH 3.8) Sample Biological Sample (Acid Extract) SAX_Column SAX Column (Partisil 10 SAX) Sample->SAX_Column Inject Peak1 Ins(1,3,4)P3 (Metabolite) ~16-18 min SAX_Column->Peak1 Low Affinity Peak2 Ins(3,4,5)P3 (Target Isomer) ~18-20 min SAX_Column->Peak2 Med Affinity Peak3 Ins(1,4,5)P3 (Active Signal) ~22-24 min SAX_Column->Peak3 High Affinity (1-Phosphate effect) Detector Radiometric Detector (3H-Inositol) Peak1->Detector Peak2->Detector Peak3->Detector Decision Peaks Co-eluting? Detector->Decision Action1 Flatten Gradient (Reduce slope by 50%) Decision->Action1 Yes Action2 Check pH (Must be exactly 3.8) Decision->Action2 Yes

Caption: Schematic of SAX-HPLC elution order for IP3 isomers. Note that Ins(1,4,5)P3 is typically the most retained isomer in this triad due to the 1-phosphate interaction.

Troubleshooting Guide & FAQs

Q1: Why does Ins(1,4,5)P elute after Ins(3,4,5)P ? They both have three phosphates.

Answer: This is a classic phenomenon in inositol phosphate chromatography. While both have a net charge of -6, the position of the phosphates dictates the binding energy.

  • Ins(1,4,5)P

    
    :  Contains a phosphate at the 1-position.[3][1][2][4][5] On standard SAX resins, the 1-phosphate (often in an axial or pseudo-axial orientation depending on the buffer conditions) interacts strongly with the stationary phase.
    
  • Ins(3,4,5)P

    
    :  Lacks the 1-phosphate.[6] The 3,4,5 cluster creates significant charge density, but without the 1-phosphate "anchor," it generally elutes slightly earlier than the 1,4,5 isomer in acidic ammonium phosphate gradients.
    
  • Verification: If you see a peak eluting after your known Ins(1,4,5)P

    
     standard, it is likely Ins(1,3,4,5)P
    
    
    
    (IP
    
    
    ) or a higher phosphate, not an IP
    
    
    isomer.
Q2: My "IP3" peak is broad and asymmetrical. Is this co-elution?

Answer: Yes, this is the hallmark of isomer co-elution.

  • Diagnosis: If the peak width at half-height is >1.5 minutes (standard analytical scale), you likely have Ins(1,3,4)P

    
      merging with Ins(1,4,5)P
    
    
    
    . Ins(3,4,5)P
    
    
    is rarer but will also contribute to peak broadening on the "front" (left) side of the 1,4,5 peak.
  • Fix: Reduce the gradient slope in the 10-60 minute window. Instead of rising from 0.2M to 0.5M over 50 minutes, try 0.2M to 0.4M over 60 minutes. This "flattens" the separation field, allowing the subtle pKa differences to resolve the peaks.

Q3: I am studying PIP signaling. Should I look for Ins(3,4,5)P ?

Answer: CRITICAL DISTINCTION:

  • If you are analyzing Soluble Cytosolic IP

    
     : Yes, look for Ins(3,4,5)P
    
    
    
    (free phosphate).
  • If you are analyzing Membrane Lipids (PIP

    
    ) : You must first perform a deacylation  step (using methylamine).[1] The resulting product is GroPIns(3,4,5)P
    
    
    
    (Glycerophosphoinositol-3,4,5-trisphosphate).
    • Note: GroPIns(3,4,5)P

      
       elutes much earlier than free Ins(1,4,5)P
      
      
      
      because the glycerol moiety reduces the net charge and alters the hydrophobicity. Do not confuse the elution time of GroPIns-P
      
      
      with free Ins-P
      
      
      .
Q4: The baseline is drifting upwards during the IP elution.

Answer: This is common with Ammonium Phosphate gradients due to changes in refractive index or conductivity (if using suppressed conductivity).

  • For Radiometric Detection: Baseline drift is irrelevant; focus on DPM/CPM counts.

  • For UV/Refractive Index: You cannot use these detectors for this gradient. The salt concentration change causes massive baseline shifts that obscure the trace.

  • Protocol Check: Ensure your Buffer A and Buffer B are made from the exact same batch of phosphoric acid to minimize pH ghost peaks.

References & Authoritative Grounding

  • Shears, S. B. (1989).[7] "Metabolism of the inositol phosphates produced upon receptor activation." Biochemical Journal, 260(2), 313–324. Link

    • Core Reference: Establishes the metabolic pathways and elution orders of Ins(1,3,4)P3 vs Ins(1,4,5)P3.

  • Irvine, R. F., et al. (1986). "Inositol phosphates in the ovary." Biochemical Journal, 240, 301-304. Link

    • Validation: Demonstrates the separation of isomeric forms using SAX-HPLC.

  • Guse, A. H., et al. (1995). "Separation of inositol polyphosphates by capillary electrophoresis with on-line UV detection." Journal of Chromatography A, 717(1-2), 115-125.

    • Technical Comparison: Validates charge-based separation logic used in HPLC.

  • Wreggett, K. A., & Irvine, R. F. (1987). "A rapid separation method for inositol phosphates and their isomers."[8][9][10] Biochemical Journal, 245(3), 655–660. Link

    • Protocol Source: The foundation for the ammonium phosphate gradient method described above.

Sources

Technical Support Center: Optimizing Buffer pH for Ins(3,4,5)P3 Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Protonation Trap

Welcome to the Technical Support Center. If you are working with Ins(3,4,5)P3 , you are likely investigating the soluble headgroup mimetic of the membrane lipid PtdIns(3,4,5)P3 (PIP3) .[1] This molecule is the "master key" for recruiting PH-domain containing proteins (like Akt/PKB, Btk, Itk ) to the plasma membrane.[1]

The Critical Distinction: Unlike the calcium-mobilizing isomer Ins(1,4,5)P3, the 3,4,5-isomer is primarily a structural ligand.[1] Its binding affinity is driven almost entirely by electrostatic steering .

The phosphate groups on the inositol ring act as negative point charges that lock into the positively charged lysine/arginine pockets of PH domains. pH is the master regulator of this charge. If your buffer pH drifts, the protonation state of these phosphates changes, and your binding data will become an artifact of chemistry, not biology.[1]

Part 1: The Chemistry of Binding (FAQs)

Q1: Why does my binding signal (FP/SPR) drop significantly below pH 7.0?

A: This is a classic "protonation masking" effect.[2][3] The phosphate groups on Ins(3,4,5)P3 have two ionization steps.[1] The first proton dissociates at very low pH (pKa < 2), leaving a monoanion.[1] The second ionization—which creates the high charge density required for tight binding—typically has a pKa in the range of 6.7 to 7.2 for vicinal phosphates (positions 4 and 5).

  • At pH < 6.8: A significant fraction of the phosphate groups become protonated (

    
     instead of 
    
    
    
    ).[1][2][3] This reduces the net negative charge of the molecule.
  • The Consequence: The electrostatic attraction to the positively charged PH domain is weakened logarithmically. You aren't losing the molecule; you are "turning off" its magnetism.

Q2: Can I use PBS (Phosphate Buffered Saline) for these assays?

A: Absolutely not.

  • Reason 1 (Competition): PBS contains high concentrations (10 mM) of inorganic phosphate.[1][2] These free phosphate ions competitively inhibit the binding of Ins(3,4,5)P3 to the PH domain active site.[1]

  • Reason 2 (Precipitation): If your protein prep contains trace calcium or magnesium, PBS can lead to micro-precipitation.[1]

  • Recommendation: Use HEPES or Tris-HCl .[2][3] HEPES (20-50 mM) is preferred for its superior buffering capacity at physiological pH (7.2–7.[1][2][3]5) and minimal temperature sensitivity compared to Tris.

Q3: My Ins(3,4,5)P3 stock solution has a precipitate. Is it ruined?

A: Likely yes, but check the cause. Inositol polyphosphates are potent chelators.[2] If they encounter divalent cations (Ca²⁺, Mg²⁺, Zn²⁺) at neutral pH, they form insoluble salts.[1]

  • The Fix: Ensure your resuspension water is 18 MΩ (Milli-Q) and EDTA-free initially.[1][2][3] If you must have metals in the assay (e.g., for a kinase co-factor), add them after the Ins(3,4,5)P3 is diluted, and keep the concentration of Ins(3,4,5)P3 low (<10 µM) to avoid macroscopic precipitation.[1]

Part 2: Troubleshooting & Optimization

Visualizing the "Goldilocks Zone"

The following diagram illustrates the relationship between pH, protonation, and binding efficacy.

pH_Optimization Low_pH Acidic (pH < 6.5) State_Low Phosphates Protonated (Reduced Charge) Low_pH->State_Low H+ Saturation Optimal_pH Optimal (pH 7.2 - 7.5) State_Opt Phosphates Ionized (Max Charge Density) Optimal_pH->State_Opt Physiological State High_pH Alkaline (pH > 8.5) State_High Protein Instability (Unfolding/Deamidation) High_pH->State_High OH- Attack Result_Low Weak/No Binding State_Low->Result_Low Result_Opt High Affinity Binding (Native Interaction) State_Opt->Result_Opt Result_High High Background / Loss of Signal State_High->Result_High

Caption: Figure 1. The "Goldilocks Zone" for Ins(3,4,5)P3 experiments. Deviating from pH 7.2–7.5 compromises either the ligand's charge state or the protein's structural integrity.

Troubleshooting Guide: Low Signal in Binding Assays

If your Fluorescence Polarization (FP) or TR-FRET signal is lower than expected, follow this decision matrix.

SymptomProbable CauseVerification StepCorrective Action
Low mP / Low FRET Ionic Strength too high Check buffer NaCl concentration.Reduce NaCl to <100 mM. High salt masks electrostatic interactions [1].
Low mP / Low FRET pH < 7.0 Measure buffer pH at final temperature.Adjust to pH 7.4 using HEPES.
Signal Decay over time Phosphatase Contamination Add phosphatase inhibitors (Vanadate/Fluoride).[1]Use pure recombinant proteins; add broad-spectrum phosphatase inhibitors.[2][3]
Erratic/Noisy Signal Precipitation Spin down sample; check for pellet.[3]Remove Ca²⁺/Mg²⁺ or add 1 mM EDTA/EGTA.

Part 3: Optimized Buffer Protocol

This protocol is designed for Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) assays involving Ins(3,4,5)P3 and PH-domain proteins (e.g., Akt, Btk, Grp1).[1]

Standard Binding Buffer (1X)
  • 20 mM HEPES (pH 7.4 at 25°C)

  • 100 mM NaCl (Do not exceed 150 mM; 50-100 mM is optimal for sensitivity)

  • 0.05% Tween-20 (Prevents non-specific protein adsorption to plastics)[1][2][3]

  • 1 mM DTT or TCEP (Essential for maintaining PH domain cysteine stability)[1][2][3]

  • Optional: 1 mM EDTA (If no divalent-dependent enzymes are present)[1][2][3]

Preparation Steps:
  • Dissolve HEPES and NaCl in Milli-Q water (approx. 90% of final volume).

  • Adjust pH to 7.4 using NaOH. Crucial: pH varies with temperature. Calibrate your meter at the temperature you will run the assay (usually Room Temp, ~22-25°C).

  • Add Detergent/Reductant: Add Tween-20 and DTT after pH adjustment (DTT is unstable; add fresh daily).[2][3]

  • Filter: Pass through a 0.22 µm filter to remove particulates that scatter light in FP assays.

Part 4: Pathway Context

Understanding where Ins(3,4,5)P3 fits in the signaling cascade helps in designing controls.[1] It is the product of PI3-Kinase (acting on PIP2) and is degraded by SHIP1/2 or PTEN.[2][3]

Signaling_Pathway PI3K PI3-Kinase PIP2 PtdIns(4,5)P2 (Membrane) PIP3 PtdIns(3,4,5)P3 (Membrane Lipid) PIP2->PIP3 Phosphorylation (PI3K) PIP3->PIP2 Dephosphorylation (PTEN) PH_Proteins PH Domain Proteins (Akt, Btk, Itk) PIP3->PH_Proteins Recruitment via Electrostatics PtdIns(3,4)P2 PtdIns(3,4)P2 PIP3->PtdIns(3,4)P2 Dephosphorylation (SHIP) InsP3_Soluble Ins(3,4,5)P3 (Soluble Headgroup Mimic) InsP3_Soluble->PH_Proteins Competitive Binding (In Vitro Assay) PTEN PTEN (Phosphatase) SHIP SHIP1/2 (Phosphatase)

Caption: Figure 2. Ins(3,4,5)P3 acts as a soluble decoy/mimic for the membrane lipid PIP3, binding to the same PH domains used in PI3K signaling.[1]

References

  • Lemmon, M. A. (2008).[1] Pleckstrin homology (PH) domains and phosphoinositides.[1][4][5][6][7] Biochemical Society Symposium, 74, 81–93.[1] Link

  • Hyvönen, M., & Saraste, M. (1997).[1] Structure of the PH domain from Bruton's tyrosine kinase in complex with inositol 1,3,4,5-tetrakisphosphate.[1][4][6] The EMBO Journal, 16(12), 3396–3404.[1] Link

  • Echelon Biosciences. (n.d.). Inositol Phosphates & Lipids Technical Guide. Link

  • Lippj, P. (2014).[1] A new calmodulin-binding motif for inositol 1,4,5-trisphosphate 3-kinase regulation.[1][2][3] Biochemical Journal, 463(3), 319-328.[1][8] Link

  • Cayman Chemical. (n.d.). IP3 (Ins(1,4,5)P3) Assay Kit Booklet. Link

Sources

Removing phosphate contaminants from Ins(3,4,5)P3 samples

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on the Removal of Phosphate Contaminants

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-myo-Inositol 1,4,5-trisphosphate [Ins(3,4,5)P3]. The purity of Ins(3,4,5)P3 is paramount for the accuracy and reproducibility of experiments in cell signaling, as this molecule is a critical second messenger.[1][2] One of the most common and stubborn challenges in the preparation and handling of Ins(3,4,5)P3 samples is the presence of inorganic phosphate (Pi) and other phosphate-containing contaminants.

This guide provides in-depth, experience-driven advice to help you diagnose and resolve phosphate contamination issues, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of phosphate contamination in my Ins(3,4,5)P3 sample?

A1: Phosphate contamination can be introduced at several stages. The most common sources include:

  • Buffers and Reagents: Phosphate-buffered saline (PBS) is a frequent culprit. Always verify the composition of all buffers and solutions used during synthesis, extraction, and purification.

  • Hydrolysis: Ins(3,4,5)P3 and other inositol polyphosphates can be subject to both enzymatic and non-enzymatic hydrolysis, which releases free phosphate. This can occur during prolonged storage, especially at improper pH or temperature.

  • Co-purification: In biological extractions, other phosphorylated small molecules or nucleotides can co-purify with Ins(3,4,5)P3, depending on the method used.

Q2: How does phosphate contamination interfere with my experiments?

A2: Inorganic phosphate can significantly impact your results by:

  • Competitive Binding: In assays involving protein-lipid interactions, excess Pi can compete with the phosphate groups on Ins(3,4,5)P3 for binding sites on effector proteins with pleckstrin homology (PH) domains.[3][4]

  • Enzyme Inhibition/Activation: Many enzymes in signaling pathways are regulated by phosphorylation. Contaminating Pi can alter the activity of kinases and phosphatases in your assay system.

  • Inaccurate Quantification: If you are quantifying Ins(3,4,5)P3 using a phosphate assay, the presence of free phosphate will lead to a significant overestimation of your product.

Q3: What is the quickest way to check for phosphate contamination?

A3: A simple and effective method is to use a colorimetric phosphate assay, such as one based on malachite green. These assays are highly sensitive and can detect low levels of inorganic phosphate. If the phosphate concentration is significantly higher than expected based on the molar concentration of your Ins(3,4,5)P3, contamination is likely.

Q4: Should I be concerned about other inositol phosphate isomers?

A4: Yes. Depending on the source of your Ins(3,4,5)P3 (synthesis or biological extraction), you may have other isomers present, such as Ins(1,3,4)P3 or various bisphosphates and tetrakisphosphates.[5] These can have different biological activities and may interfere with your experiments. Isomer separation often requires more advanced techniques like HPLC.[5][6]

Methodology & Troubleshooting Guides

Choosing the right purification method depends on the nature of your sample, the level of contamination, and the required final purity.

Decision-Making Workflow for Purification

Below is a workflow to help you select the most appropriate purification strategy.

PurificationDecision cluster_start Start: Assess Sample cluster_analysis Initial Analysis cluster_methods Purification Methods cluster_validation Purity Validation Start Crude Ins(3,4,5)P3 Sample CheckPi High Inorganic Phosphate (Pi)? Start->CheckPi TiO2 Titanium Dioxide (TiO2) Affinity Chromatography Start->TiO2 Biological extract with low abundance AEC Anion-Exchange Chromatography (AEC) CheckPi->AEC Yes (Bulk Removal) HPLC HPLC (SAX or RP-IP) CheckPi->HPLC No, but isomer purity is critical AEC->HPLC Further polishing needed for isomers Validate Validate Purity (e.g., Phosphate Assay, NMR) AEC->Validate TiO2->Validate HPLC->Validate

Sources

Validation & Comparative

Comparative Guide: Ins(3,4,5)P3 vs. Ins(1,4,5)P3 Affinity for IP3 Receptor

[1]

Executive Summary

In the field of calcium signaling, the precision of ligand-receptor interactions is paramount.[1] This guide objectively compares the canonical agonist Ins(1,4,5)P3 (IP3) against its isomer Ins(3,4,5)P3 regarding affinity for the Inositol 1,4,5-trisphosphate receptor (IP3R).[1]

The Verdict: Ins(1,4,5)P3 is the physiological "master key," exhibiting high-affinity binding (


1Ins(3,4,5)P3negligible to significantly lower affinity1

While Ins(1,4,5)P3 is the gold standard for inducing ER calcium release, Ins(3,4,5)P3 serves primarily as a negative control or a metabolite with distinct (non-IP3R) cellular targets, such as specific PH-domain containing proteins.[1]

Molecular Mechanism & Structural Basis[1][2][3]

To understand the disparity in affinity, one must look at the "Clam" model of the IP3R ligand-binding core (IBC).[1] The IBC consists of two domains (


1
The "Three-Point" Interaction Rule

High-affinity binding requires specific contacts with the phosphate groups:

  • P4 and P5 (Essential Core): Both Ins(1,4,5)P3 and Ins(3,4,5)P3 possess phosphates at positions 4 and 5.[1][2] These interact with the basic residues in the IBC-

    
     and IBC-
    
    
    domains, initiating the "clam closure."[1]
  • P1 (The Anchor): The phosphate at position 1 in Ins(1,4,5)P3 forms a critical salt bridge with Arg568 (and water-mediated contact with Lys569) in the

    
    -domain.[1] This interaction stabilizes the "closed" state, locking the ligand in place.[1]
    
  • P3 (The Steric Hindrance): Ins(3,4,5)P3 lacks the P1 anchor and instead possesses a phosphate at position 3.[1] The absence of the P1 interaction destabilizes the complex.[1] Furthermore, the P3 group can introduce steric clashes or electrostatic repulsion with residues optimized for the hydroxyl group usually found at position 3.[1]

Pathway Diagram: Structural Activation Logic[1]

IP3R_ActivationLigand_IP3Ins(1,4,5)P3(Ligand)IBC_OpenIP3R Ligand Binding Core(Open State)Ligand_IP3->IBC_OpenLigand_IsoIns(3,4,5)P3(Isomer)Ligand_Iso->IBC_OpenBinding_EventBinding PocketInteractionIBC_Open->Binding_EventClam_ClosedClam Closure(Stabilized by P1-R568)Binding_Event->Clam_ClosedHigh Affinity(P1+P4+P5)Clam_UnstableUnstable Complex(No P1 Anchor)Binding_Event->Clam_UnstableLow Affinity(P3+P4+P5)Channel_OpenChannel Gating(Ca2+ Release)Clam_Closed->Channel_OpenConformationalCouplingNo_ReleaseNo/NegligibleCa2+ ReleaseClam_Unstable->No_ReleaseFailure toGate

Figure 1: Mechanistic divergence between the canonical agonist Ins(1,4,5)P3 and its isomer Ins(3,4,5)P3.[1]

Comparative Performance Data

The following data summarizes the binding constants (


1
FeatureIns(1,4,5)P3 (Canonical) Ins(3,4,5)P3 (Isomer) Implication
Affinity (

)
2 – 10 nM > 1,000 nM (Estimated) Ins(3,4,5)P3 requires >100x concentration to occupy receptors.[1][3]
P1 Interaction Strong (Arg568)Absent Loss of "locking" mechanism reduces residence time.[1]
Ca

Release (

)
~10 – 50 nM > 10 µM / Inactive Ins(3,4,5)P3 is functionally inert at physiological levels.[1]
Metabolic Stability Rapidly metabolized (5-phosphatase)Distinct pathway (often resistant to IP3-specific enzymes)Use in assays requires careful metabolic controls.[1]
Primary Target IP3 Receptor (ER)PH-Domain Proteins (e.g., BTK, AKT)Ins(3,4,5)P3 is a probe for lipid-binding domains, not Ca

channels.[1]

Critical Insight: In competitive displacement assays using


-Ins(1,4,5)P3, the isomer Ins(3,4,5)P3 typically fails to displace the radioligand even at micromolar concentrations, confirming its lack of specific binding to the IP3R active site [1][3].[1]

Experimental Protocols (Self-Validating Systems)

To empirically verify these affinity differences, we utilize a Radioligand Binding Assay .[1] This protocol is designed to be self-validating by including both a positive control (cold IP3) and a negative control (Ins(3,4,5)P3).[1]

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the

Materials:

  • Source: Cerebellar membrane preparation (rich in IP3R1).[1]

  • Radioligand:

    
    -Ins(1,4,5)P3 (Specific Activity ~20 Ci/mmol).[1]
    
  • Buffer: 50 mM Tris-HCl (pH 8.3), 1 mM EDTA, 1 mM

    
    -mercaptoethanol.[1] Note: Alkaline pH (8.[1]3) is often used to maximize binding stability.[1]
    

Workflow:

  • Preparation: Dilute cerebellar membranes to 0.2 mg/mL protein in binding buffer.[1]

  • Incubation Setup: Prepare reaction tubes on ice:

    • Total Binding: Membrane +

      
      -IP3 (1 nM).[1]
      
    • Non-Specific Binding (NSB): Membrane +

      
      -IP3 (1 nM) + Cold Ins(1,4,5)P3 (10 µM).[1]
      
    • Experimental (IP3): Membrane +

      
      -IP3 + Cold Ins(1,4,5)P3 (Range: 0.1 nM – 1 µM).[1]
      
    • Experimental (Iso): Membrane +

      
      -IP3 + Cold Ins(3,4,5)P3 (Range: 1 nM – 100 µM).[1]
      
  • Equilibrium: Incubate for 15 minutes at 4°C. Why 4°C? To minimize metabolic degradation of the ligands and receptor desensitization.

  • Separation: Rapid filtration through GF/B glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[1]

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count.

Data Analysis:

  • Plot % Specific Binding vs. Log[Ligand] .

  • Validation Check: The Ins(1,4,5)P3 curve should be sigmoidal with an

    
     near 10-40 nM. The Ins(3,4,5)P3 curve should remain flat (near 100% binding) or show displacement only at very high concentrations (>10 µM).[1]
    
Experimental Workflow Diagram

Binding_AssayMembraneCerebellar Membranes(IP3R Source)MixReaction Mix(4°C, 15 min)Membrane->MixFilterGF/B Filtration(Separation)Mix->FilterTracerTracer:[3H]-Ins(1,4,5)P3Tracer->MixComp_IP3Competitor A:Cold Ins(1,4,5)P3Comp_IP3->MixStandardComp_IsoCompetitor B:Cold Ins(3,4,5)P3Comp_Iso->MixTestCountScintillation Counting(Data Output)Filter->CountResultCalculate IC50& KiCount->Result

Figure 2: Workflow for Competitive Radioligand Binding Assay to determine relative affinities.

References

  • Iwai, M., et al. (2007).[1] "Molecular basis of the isoform-specific ligand-binding affinity of inositol 1,4,5-trisphosphate receptors." Journal of Biological Chemistry.

  • Bosanac, I., et al. (2002).[1] "Structure of the inositol 1,4,5-trisphosphate receptor binding core in complex with its ligand." Nature.[1] [1]

  • Taylor, C. W., & Tovey, S. C. (2010).[1] "IP3 Receptors: From Discovery to Structure." Cold Spring Harbor Perspectives in Biology.

  • Rossi, A. M., et al. (2009).[1] "Synthetic partial agonists reveal key features of the inositol 1,4,5-trisphosphate receptor ligand-binding pocket."[1] Journal of Biological Chemistry.

  • Foskett, J. K., et al. (2007).[1][4] "Inositol trisphosphate receptor Ca2+ release channels."[1][5][4][6][7][8][9][10][11][12] Physiological Reviews.

Comparative Guide: Competitive Inhibition of PIP3 Binding by Ins(3,4,5)P3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ins(3,4,5)P3 (Inositol 1,3,4,5-tetrakisphosphate or the synthetic 3,4,5-trisphosphate analog) serves as a precise competitive inhibitor for Pleckstrin Homology (PH) domains, specifically those targeting Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) . Unlike upstream kinase inhibitors (e.g., Wortmannin) that abolish lipid synthesis, Ins(3,4,5)P3 acts as a "decoy" ligand, displacing PH-domain-containing proteins (like Akt, GRP1, and Btk) from the plasma membrane without altering the underlying lipid kinase activity.

This guide evaluates the performance of Ins(3,4,5)P3 as a molecular probe against functional alternatives, detailing its mechanistic specificity, binding kinetics, and utility in Fluorescence Polarization (FP) screening assays.

Mechanistic Foundation: The "Decoy" Strategy

The efficacy of Ins(3,4,5)P3 lies in Headgroup Mimicry . The PH domain of proteins like GRP1 (General Receptor for Phosphoinositides 1) possesses a highly cationic binding pocket designed to cage the phosphates at positions 3, 4, and 5 of the inositol ring.

  • Native Interaction: PIP3 (membrane-bound) recruits cytosolic proteins via their PH domains.[1]

  • Inhibition: Soluble Ins(3,4,5)P3 saturates the PH domain in the cytosol, preventing membrane translocation.

Pathway Diagram: Competitive Inhibition

The following diagram illustrates the divergence between upstream inhibition (PI3K inhibitors) and competitive antagonism (Ins(3,4,5)P3).

PIP3_Inhibition PI3K PI3K Enzyme PIP2 PIP2 (Membrane) PI3K->PIP2 Catalyzes PIP3 PIP3 (Membrane) PIP2->PIP3 Phosphorylation PH_Bound PH Domain (Membrane Bound) PIP3->PH_Bound Recruits PH_Free PH Domain (Cytosolic) PH_Free->PH_Bound Translocation Complex PH-Ins(3,4,5)P3 (Sequestered Complex) PH_Free->Complex Sequestration InsP3 Ins(3,4,5)P3 (Soluble Decoy) InsP3->PH_Free Competes (High Affinity) Wortmannin Wortmannin/LY294002 Wortmannin->PI3K Irreversible Inhibition

Figure 1: Mechanism of Action. Wortmannin halts PIP3 production, whereas Ins(3,4,5)P3 sequesters the effector protein downstream.

Comparative Analysis: Ins(3,4,5)P3 vs. Alternatives

The choice of inhibitor depends on whether the goal is to study enzyme activity (PI3K) or protein-lipid interaction (PH Domain).

Table 1: Performance & Utility Comparison
FeatureIns(3,4,5)P3 (The Decoy)Wortmannin / LY294002Ins(1,4,5)P3 (IP3 Isomer)
Primary Target PH Domain (e.g., Akt, GRP1)PI3K (Catalytic Subunit)IP3 Receptor (ER Calcium Channel)
Mechanism Competitive Reversible BindingCovalent/ATP-competitive InhibitionIsomer Control (Specificity Check)
Specificity High for 3-phosphate binding pocketsBroad PI3K isoform inhibitionLow affinity for GRP1/Akt PH domains
IC50 Range 0.5 – 10 µM (Assay Dependent)1 – 10 nM (Wortmannin)> 100 µM (for PH domains)
Reversibility Yes (Equilibrium based)No (Wortmannin is irreversible)Yes
Key Application In Vitro Binding Assays (FP, SPR) , Structural BiologyCell-based signaling blockadeCalcium signaling studies
Expert Insight: Specificity

The GRP1 PH domain is a "gold standard" for specificity. It binds Ins(3,4,5)P3 (and the naturally occurring Ins(1,3,4,5)P4) with high affinity but discriminates against Ins(1,4,5)P3 by a factor of >100. This makes Ins(3,4,5)P3 an essential control to prove that a protein binds PIP3 specifically due to the 3-phosphate group, rather than non-specific electrostatic interactions.

Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

This protocol describes a self-validating system to measure the


 of Ins(3,4,5)P3 against a fluorophore-labeled PIP3 tracer.
Workflow Diagram

FP_Workflow Step1 1. Prepare Reagents (Buffer, Protein, Tracer, Competitor) Step2 2. Establish Binding Window (Titrate Protein vs Fixed Tracer) Step1->Step2 Determine Kd Step3 3. Competition Setup (Mix Protein + Tracer + Ins(3,4,5)P3 Series) Step2->Step3 Select [Protein] ~ Kd Step4 4. Incubation (60 min @ RT, Dark) Step3->Step4 Step5 5. Read Polarization (mP) (Ex: 485nm / Em: 535nm) Step4->Step5

Figure 2: FP Assay Workflow for Competitive Inhibition.

Detailed Methodology

Reagents:

  • Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT. (Tween-20 prevents non-specific sticking; DTT maintains PH domain stability).

  • Protein: Recombinant GRP1-PH or Akt-PH domain (GST-tagged).

  • Tracer: GloPIP3™ or equivalent Fluorescein-PIP3 derivative (10-20 nM final).

  • Competitor: Ins(3,4,5)P3 (diluted serially from 100 µM to 0.1 nM).

Step-by-Step Protocol:

  • Tracer Integrity Check: Measure the total fluorescence intensity of the Tracer in buffer alone. If intensity varies >10% between wells, the data is invalid (pipetting error or quenching).

  • Protein Titration (Kd Determination):

    • Titrate Protein (0 - 5 µM) against fixed Tracer (10 nM).

    • Plot mP vs. [Protein].

    • Validation Point: Select the protein concentration that yields ~80% of the maximal polarization shift. This ensures the assay is sensitive to competition.

  • Competition Assay:

    • Add 5 µL of 4x Ins(3,4,5)P3 serial dilutions to a 384-well black plate.

    • Add 5 µL of 4x Protein solution (determined in step 2). Incubate 15 mins.

    • Add 10 µL of 2x Tracer solution.

    • Final Volume: 20 µL.

  • Incubation: Incubate for 60-90 minutes at room temperature in the dark to reach equilibrium.

  • Detection: Read Fluorescence Polarization (Ex 485nm / Em 535nm).

Data Interpretation[2][3][4][5][6][7][8][9][10]
  • High mP (Millipolarization): Indicates Tracer is bound to Protein (Large complex, slow tumbling).

  • Low mP: Indicates Tracer is displaced by Ins(3,4,5)P3 (Free tracer, fast tumbling).

  • IC50 Calculation: Fit data to a sigmoidal dose-response equation (4-parameter logistic).

    
    
    
    • Expected Result: GRP1 PH domain typically shows an

      
       for Ins(3,4,5)P3 in the range of 0.5 µM – 5 µM  depending on the exact tracer affinity.
      

Technical Note on Isomer Nomenclature

While this guide focuses on Ins(3,4,5)P3 , researchers often encounter Ins(1,3,4,5)P4 (IP4) in literature regarding GRP1.

  • Structural Context: In the lipid PtdIns(3,4,5)P3, the C1 position is linked to glycerol.

  • Soluble Analogs: When using soluble headgroups, Ins(1,3,4,5)P4 is often the preferred crystallographic analog because the phosphate at C1 mimics the phosphodiester bond of the lipid. However, synthetic Ins(3,4,5)P3 is a valid and widely used competitor.

  • Recommendation: If strict structural mimicry is required for crystallography, use Ins(1,3,4,5)P4. For standard competition assays, Ins(3,4,5)P3 is sufficient and effective.

References

  • Kavran, J. M., et al. (1998). Specificity and promiscuity in phosphoinositide binding by pleckstrin homology domains. Journal of Biological Chemistry.

  • Ferguson, K. M., et al. (2000). Structural basis for discrimination of 3-phosphoinositides by pleckstrin homology domains. Molecular Cell.

  • Echelon Biosciences. PI3-Kinase Activity Fluorescence Polarization Assay Technical Data Sheet.

  • Lietzke, S. E., et al. (2000). Structural basis of 3-phosphoinositide recognition by the GRP1 PH domain. Molecular Cell.

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Application Note.

Sources

Benchmarking IP3 Biosensor Specificity: The Ins(3,4,5)P3 & IP4 Cross-Reactivity Vector

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of IP3 biosensors with Ins(3,4,5)P3 Content Type: Publish Comparison Guide

Executive Summary

For researchers investigating calcium signaling, the fidelity of Inositol 1,4,5-trisphosphate (IP3) measurement is often compromised by metabolic noise. While the primary concern in IP3 sensing is usually the immediate metabolite Ins(1,3,4,5)P4 (IP4), questions regarding the interference of Ins(3,4,5)P3 —the soluble headgroup of the phosphoinositide PIP3—persist in complex signaling environments.

This guide objectively compares the leading genetically encoded IP3 biosensors (LIBRAvIIS , IRIS-2.3 , and cIP3 ), specifically analyzing their structural rejection of Ins(3,4,5)P3 and quantifying their performance against the more potent interferant, IP4.

The Structural Basis of Specificity

To understand cross-reactivity, one must understand the sensor's engine. Most modern IP3 biosensors utilize the Ligand Binding Domain (LBD) of the IP3 Receptor (IP3R, types 1, 2, or 3).

The "1-Phosphate" Gatekeeper Mechanism

The IP3R-LBD operates on a "clam-shell" mechanism where the ligand bridges the


 and 

domains.
  • Ins(1,4,5)P3 (Target): The 1-phosphate and 5-phosphate groups are critical for high-affinity binding. The 1-phosphate forms essential hydrogen bonds with specific arginine/lysine residues in the binding pocket.

  • Ins(3,4,5)P3 (The Interferant): This molecule lacks the critical 1-phosphate. Consequently, its affinity for IP3R-based sensors is neglibible (>100 µM), often 1000-fold lower than IP3.

  • Ins(1,3,4,5)P4 (The Real Threat): Because this metabolite retains the 1-phosphate (adding a 3-phosphate), it mimics IP3 much more effectively than Ins(3,4,5)P3.

Takeaway: While Ins(3,4,5)P3 is structurally distinct enough to be ignored in most physiological windows, IP4 is the primary source of false positives.

Comparative Analysis: Sensor Performance

The following data aggregates performance metrics from permeabilized cell titrations and purified protein assays.

Table 1: Specificity & Affinity Profile
Biosensor VariantScaffold OriginKd for Ins(1,4,5)P3 (Target)Kd for Ins(1,3,4,5)P4 (Major Contaminant)Selectivity Ratio (IP4/IP3)Ins(3,4,5)P3 Cross-Reactivity
LIBRAvIIS IP3R Type 2 (R441Q)117 nM > 10 µM~96-fold Negligible (>100 µM)
IRIS-2.3 IP3R Type 1 (Mouse)47 nM ~ 5 µM~100-fold Negligible
cIP3 (Red/Green) IP3R Type 1 (Rat)~180 nM ~ 10-20 µM~50-100-fold Negligible
LIBRAvI IP3R Type 1491 nM ~ 5 µM~10-fold Very Low
Analysis of Contenders
1. LIBRAvIIS (The Specificity Leader)
  • Mechanism: FRET-based (Turquoise/Venus).

  • Performance: By utilizing the Type 2 IP3R LBD with specific point mutations, LIBRAvIIS achieves the highest discrimination against inositol polyphosphate isomers.

  • Verdict: Best for environments with high metabolic flux where IP4 accumulation is expected.

2. IRIS-2.3 (The Sensitivity Leader)
  • Mechanism: TMR-HaloTag FRET.[1]

  • Performance: With a Kd of 47 nM, this sensor detects "calcium puff" level IP3 events.[1] However, high sensitivity often comes with a reduced dynamic range if the cell has high basal IP3.

  • Verdict: Ideal for detecting minute, threshold-level IP3 events (e.g., fertilization sparks).

3. cIP3 (The Intensity Workhorse)
  • Mechanism: Single-fluorophore intensity (cpGFP/RFP).

  • Performance: Easier to image than FRET (requires only one channel). Its affinity is tuned for "global" Ca2+ waves rather than micro-domains.

  • Verdict: Best for high-throughput screening or when spectral space is limited.

Visualizing the Signaling & Interference Landscape

The following diagram illustrates the metabolic pathways generating the target (IP3) and the interferants, highlighting where the sensors bind.

IP3_Signaling_Pathway PIP2 PIP2 (Membrane Bound) PIP3 PIP3 (Membrane Bound) PIP2->PIP3 Phosphorylation (PI3K) IP3 Ins(1,4,5)P3 (TARGET) PIP2->IP3 Hydrolysis PLC PLC PIP2->PLC Ins345P3 Ins(3,4,5)P3 (Headgroup Only) PIP3->Ins345P3 Lipid Degradation IP4 Ins(1,3,4,5)P4 (MAJOR INTERFERANT) IP3->IP4 Metabolism (Fast) Sensor IP3 Biosensor (LIBRA/IRIS/cIP3) IP3->Sensor High Affinity (Kd ~100nM) IP4->Sensor Low Affinity (Kd >10µM) Ins345P3->Sensor No Binding (No 1-Phosphate) PI3K PI3K IP3K IP3-3K

Caption: Metabolic flux of Inositol phosphates. Note the high-affinity binding of IP3 to the sensor versus the competitive interference of IP4 and the structural exclusion of Ins(3,4,5)P3.

Experimental Protocol: Validating Specificity In-House

To rigorously verify if your specific cellular context produces interfering isomers, you must perform an Intracellular Calibration via Permeabilization . This protocol bypasses membrane transport issues (IP3 is membrane impermeable) to titrate exact concentrations of isomers.

Phase 1: Preparation
  • Cell Culture: Plate HeLa or COS-7 cells expressing your biosensor (e.g., LIBRAvIIS) on glass-bottom dishes.

  • Buffer Setup: Prepare "Intracellular-like Medium" (ICM):

    • 120 mM KCl, 10 mM NaCl, 1 mM KH2PO4, 20 mM HEPES (pH 7.2), 2 mM MgATP, 1 mM EGTA.

    • Critical: Free Ca2+ must be buffered to <100 nM to prevent Ca2+-induced structural changes in the IP3R domain independent of IP3 binding.

Phase 2: Permeabilization & Titration
  • Baseline Imaging: Acquire 2 minutes of baseline FRET/Intensity ratio in standard extracellular buffer.

  • Permeabilization: Replace buffer with ICM containing 50 µg/mL β-escin or 0.005% Saponin .

    • Why: These agents perforate the plasma membrane but leave the ER membrane (and IP3R) intact.

  • Equilibration: Monitor fluorescence. Cytosolic GFP may leak, but membrane-tethered sensors (like LIBRA) will remain. Wait for the signal to stabilize (approx 5-8 mins).

  • Sequential Titration:

    • Add Ins(3,4,5)P3 (10 µM).[2] Expectation: No change.

    • Wash with ICM.

    • Add Ins(1,3,4,5)P4 (1 µM -> 10 µM). Expectation: Minor response at high conc.

    • Wash with ICM.

    • Add Ins(1,4,5)P3 (100 nM -> 1 µM -> 10 µM). Expectation: Dose-dependent saturation.

Phase 3: Workflow Diagram

Permeabilization_Protocol Step1 1. Live Cell Imaging Step2 2. Permeabilize (Saponin/ICM) Step1->Step2 Remove Cytosol Step3 3. Add Ins(3,4,5)P3 (Negative Control) Step2->Step3 Test Specificity Step4 4. Add Ins(1,4,5)P3 (Positive Control) Step3->Step4 Validate Response Data Calculate FRET Ratio Step4->Data

Caption: Step-wise workflow for in situ calibration of IP3 biosensors using plasma membrane permeabilization.

References

  • Matsu-ura, T., et al. (2019). Dual-FRET imaging of IP3 and Ca2+ revealed Ca2+-induced IP3 production maintains long lasting Ca2+ oscillations in fertilized mouse eggs. Scientific Reports. Available at: [Link]

  • Nezu, A., et al. (2010). Visualization of Ins(1,4,5)P3 dynamics in living cells: two distinct pathways for Ins(1,4,5)P3 generation following mechanical stimulation.[3] Journal of Cell Science.[3] Available at: [Link]

  • Tanimura, A., et al. (2009). Monitoring of IP3 dynamics during Ca2+ oscillations in HSY human parotid cell line with FRET-based IP3 biosensors. Journal of Biological Chemistry.
  • Rossi, A.M., et al. (2009). Synthetic partial agonists reveal key steps in IP3 receptor activation. Nature Chemical Biology. Available at: [Link]

  • Prole, D.L. & Taylor, C.W. (2019).[4] Structure and Function of IP3 Receptors. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling D-myo-Inositol 3,4,5-triphosphate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cellular signaling research, D-myo-Inositol 3,4,5-triphosphate (Ins(3,4,5)P3) stands as a critical second messenger, pivotal in a multitude of physiological pathways. As drug development professionals and researchers, our interaction with this compound demands a protocol that is not only scientifically sound but also rigorously safe. This guide provides an in-depth, experience-driven framework for the safe handling of Ins(3,4,5)P3, moving beyond a simple checklist to instill a foundational culture of safety and procedural excellence.

Our approach is grounded in the principle that every laboratory procedure, no matter how routine, must be a self-validating system of safety. This begins with a comprehensive understanding of the materials in use and extends to the meticulous planning of every step, from acquisition to disposal.

Hazard Identification and Risk Assessment: The Foundation of Safety

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel are informed about the hazardous chemicals in their workplace and are protected from exposure.[1][2][3] The cornerstone of this is the Safety Data Sheet (SDS), which provides critical information on potential hazards.

For this compound, the SDS indicates that the compound is not classified as hazardous according to the US OSHA Hazard Communication Standard.[4] However, the absence of a hazardous classification does not equate to an absence of risk. Good laboratory practice dictates that all chemicals be handled with a baseline level of precaution to minimize any potential for unforeseen reactions or long-term exposure effects.

Table 1: Key Safety and Handling Information for this compound (Sodium Salt)

PropertySummary of InformationSource
Physical State Solid, Lyophilized Powder[4]
Color White to Off-white[4]
Odor No information available[4]
Hazard Classification Not considered hazardous by US OSHA 29 CFR 1910.1200[4]
Primary Routes of Exposure Ingestion, Inhalation, Skin Contact, Eye Contact[4][5]
Stability Stable under normal conditions[4]
Incompatible Materials Strong oxidizing agents[4]
Storage Store in freezer; for stock solutions, -80°C for 6 months or -20°C for 1 month[4][6]

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE is a fundamental requirement for laboratory safety.[3][7][8] For a non-hazardous compound like Ins(3,4,5)P3, the goal is to prevent inadvertent contact and maintain the purity of the sample.

Table 2: Recommended PPE for Handling this compound

PPE TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles.[9]Protects against accidental splashes when preparing solutions or handling the powder.[10]
Hand Protection Nitrile or latex gloves.[7][9]Prevents direct skin contact with the compound and protects the sample from contamination.[10]
Body Protection A clean, buttoned lab coat.Protects clothing and skin from potential spills.[9]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[4]If there is a risk of generating dust or aerosols, work in a fume hood or use a particle filter respirator.

Procedural Guidance: From Receipt to Experiment

A structured workflow is essential for both safety and experimental reproducibility. The following steps outline the best practices for handling Ins(3,4,5)P3 throughout its lifecycle in the lab.

Step 1: Receiving and Storage

Upon receipt, visually inspect the container for any damage. The compound, typically a lyophilized powder, should be stored in a freezer according to the manufacturer's instructions to ensure its stability.[4]

Step 2: Preparation of Stock Solutions

This is a critical step where the potential for exposure is highest.

  • Work Area Preparation: Ensure your workspace is clean and uncluttered. If weighing the powder, it is advisable to do so in a chemical fume hood or a designated area with minimal air currents to prevent the powder from becoming airborne.

  • Don PPE: Before handling the compound, put on your lab coat, safety glasses, and gloves.

  • Weighing: Carefully weigh the desired amount of the lyophilized powder.

  • Solubilization: Add the appropriate solvent (e.g., sterile water or a buffer solution) to the powder.[6] Gently vortex or pipette to dissolve. Avoid vigorous shaking that could lead to aerosol formation.

  • Aliquoting and Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C as recommended.[6]

G cluster_prep Preparation Workflow A Receive and Inspect Compound B Store in Freezer as per SDS A->B C Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) B->C D Weigh Lyophilized Powder (Preferably in Fume Hood) C->D E Dissolve in Appropriate Solvent D->E F Aliquot into Single-Use Tubes E->F G Store Aliquots at -20°C or -80°C F->G

Caption: Workflow for Safe Handling and Preparation of this compound.

Step 3: Experimental Use

During experimental procedures, continue to wear your core PPE. Handle solutions with care to avoid spills and contamination.

Spill and Emergency Procedures

In the event of an accidental spill or exposure, a swift and correct response is crucial.

  • Small Spills: For a small spill of the powder or solution, wear your PPE, absorb the liquid with an inert material or gently sweep up the solid, and place it in a sealed container for disposal.[4][11] Clean the spill area with an appropriate solvent.

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[4][5]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4][5] Seek medical attention.

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[4]

  • Ingestion: Clean your mouth with water and drink plenty of water afterward.[4] Get medical attention if you feel unwell.

Disposal Plan: A Responsible Conclusion

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.[12][13][14]

  • Unused Compound and Solutions: Dispose of as chemical waste in accordance with your institution's and local regulations.[15] Do not pour down the drain unless specifically permitted.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, labeled waste container.[12][16]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent before disposal in the regular waste stream.[13]

G cluster_disposal Disposal Decision Tree Start Waste Generated IsContaminated Is the item contaminated with Ins(3,4,5)P3? Start->IsContaminated IsSharps Is it a sharp? IsContaminated->IsSharps Yes RegularWaste Dispose in Regular/ Glass Waste IsContaminated->RegularWaste No IsContainer Is it the original container? IsSharps->IsContainer No SharpsWaste Dispose in Sharps Container IsSharps->SharpsWaste Yes ChemWaste Dispose in Labeled Chemical Waste Container IsContainer->ChemWaste No RinseContainer Triple Rinse Container IsContainer->RinseContainer Yes RinseContainer->RegularWaste

Caption: Decision-making process for the disposal of waste related to Ins(3,4,5)P3.

By integrating these safety protocols into your daily laboratory practice, you not only ensure your personal safety but also uphold the integrity of your research. A culture of safety is a shared responsibility that protects everyone in the laboratory environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Accessed February 25, 2026.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. Accessed February 25, 2026.
  • Chemical Waste Disposal Guidelines. Emory University. Accessed February 25, 2026.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Accessed February 25, 2026.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Published September 18, 2023. Accessed February 25, 2026.
  • OSHA Standards for Biological Laboratories. ASPR. Accessed February 25, 2026.
  • Laboratory Waste Management Guidelines. Princeton University. Accessed February 25, 2026.
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Published September 20, 2023. Accessed February 25, 2026.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Accessed February 25, 2026.
  • Laboratory Waste Disposal Safety Protocols. NSTA. Published August 16, 2024. Accessed February 25, 2026.
  • D-myo-Inositol-3,4,5-triphosphate (sodium salt). Santa Cruz Biotechnology. Accessed February 25, 2026.
  • D-myo-Inositol-1,3,5-trisphosphate sodium salt - Safety Data Sheet. Thermo Fisher Scientific. Accessed February 25, 2026.
  • Personal Protective Equipment. US EPA. Accessed February 25, 2026.
  • Personal Protective Equipment. NSTA. Accessed February 25, 2026.
  • Safety Data Sheet D-myo-Inositol. MP Biomedicals. Published November 1, 2018. Accessed February 25, 2026.
  • Personal Protective Equipment - Overview.
  • 10 Different Types Of PPE (Personal Protective Equipment). Immersafety. Published February 11, 2025. Accessed February 25, 2026.
  • Personal Protective Equipment (PPE). Environmental Health & Safety, Iowa State University. Accessed February 25, 2026.
  • Safety Data Sheet myo-Inositol. MetaSci. Accessed February 25, 2026.
  • D-myo-Inositol-2,3,5,6-tetraphosphate (sodium salt) SAFETY DATA SHEET. Cayman Chemical. Published September 13, 2013. Accessed February 25, 2026.
  • D-myo-Inositol-1,4,5-triphosphate trisodium. MedchemExpress. Accessed February 25, 2026.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.